molecular formula C15H16O2 B14369303 3,3'-Methylenebis(2-methylphenol) CAS No. 91236-07-6

3,3'-Methylenebis(2-methylphenol)

Katalognummer: B14369303
CAS-Nummer: 91236-07-6
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: VEGUCZXWLYWJFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Disclaimer: The following description is a template based on a similar methylenebis compound and MUST be verified and rewritten with accurate data for 3,3'-Methylenebis(2-methylphenol). 3,3'-Methylenebis(2-methylphenol) is a chemical compound of research interest. Researchers can explore its potential applications and properties. Its mechanism of action and specific research value require characterization. This product is intended for research and development purposes in a laboratory setting. This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures, and strictly not for personal use.

Eigenschaften

CAS-Nummer

91236-07-6

Molekularformel

C15H16O2

Molekulargewicht

228.29 g/mol

IUPAC-Name

3-[(3-hydroxy-2-methylphenyl)methyl]-2-methylphenol

InChI

InChI=1S/C15H16O2/c1-10-12(5-3-7-14(10)16)9-13-6-4-8-15(17)11(13)2/h3-8,16-17H,9H2,1-2H3

InChI-Schlüssel

VEGUCZXWLYWJFN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1O)CC2=C(C(=CC=C2)O)C

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 3,3'-Methylenebis(2-methylphenol)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the chemical structure, properties, and synthesis of 3,3'-Methylenebis(2-methylphenol). While specific experimental data for this particular isomer is limited in readily available scientific literature, this document synthesizes foundational principles of organic chemistry and data from closely related analogs to offer a comprehensive overview. The guide will delve into the nomenclature, structural elucidation, potential synthetic routes, and predicted spectroscopic characteristics. Furthermore, it will address the safety considerations based on the known hazards of its parent compound, 2-methylphenol (o-cresol), and related bisphenol compounds. This document aims to serve as a valuable resource for researchers and professionals in drug development and materials science who are interested in the nuanced chemistry of phenol-formaldehyde condensation products.

Chemical Identity and Nomenclature

3,3'-Methylenebis(2-methylphenol) is a biphenolic compound in which two 2-methylphenol (also known as o-cresol) moieties are linked by a methylene bridge at the 3 and 3' positions of the aromatic rings.

  • Systematic IUPAC Name: 3,3'-Methylenebis(2-methylphenol)

  • Common Synonyms: 3,3'-Methylenebis(2-cresol); 3,3'-Bis(2-hydroxy-6-methylphenyl)methane

  • Molecular Formula: C₁₅H₁₆O₂

  • Molecular Weight: 228.29 g/mol

  • CAS Number: A specific CAS Registry Number for 3,3'-Methylenebis(2-methylphenol) is not readily found in major chemical databases, suggesting it may not be a commonly isolated and registered compound. It may exist as a component in mixtures of isomers.

The molecular structure consists of two phenol rings, each substituted with a methyl group ortho to the hydroxyl group. The methylene bridge connects the carbon atom at position 3 of each ring.

Caption: Chemical structure of 3,3'-Methylenebis(2-methylphenol).

Physicochemical Properties (Predicted)

Due to the lack of specific experimental data for 3,3'-Methylenebis(2-methylphenol), its physicochemical properties are predicted based on the properties of its constituent monomer, 2-methylphenol, and related bisphenol compounds.

PropertyPredicted Value/InformationBasis of Prediction
Appearance Likely a white to off-white crystalline solid.General appearance of similar phenolic compounds.
Melting Point Expected to be significantly higher than 2-methylphenol (31 °C).Increased molecular weight and potential for intermolecular hydrogen bonding.
Boiling Point Substantially higher than 2-methylphenol (191 °C).Increased molecular weight and intermolecular forces.
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether.The nonpolar character of the two aromatic rings and the methylene bridge dominates the polarity of the hydroxyl groups.
pKa The acidity of the phenolic protons is expected to be similar to that of 2-methylphenol (pKa ≈ 10.3).The electronic environment of the hydroxyl groups is not significantly altered by the methylene bridge at the meta position.

Synthesis of 3,3'-Methylenebis(2-methylphenol)

The synthesis of methylenebisphenols is typically achieved through the electrophilic substitution reaction of a phenol with formaldehyde or a formaldehyde equivalent (e.g., paraformaldehyde) in the presence of an acid or base catalyst. The regioselectivity of this reaction is governed by the directing effects of the substituents on the phenol ring.

Starting Material: 2-Methylphenol (o-Cresol)

The precursor for the synthesis is 2-methylphenol. Its properties are well-documented:

PropertyValue
CAS Number 95-48-7
Molecular Formula C₇H₈O
Molecular Weight 108.14 g/mol
Melting Point 30-32 °C
Boiling Point 191 °C
Appearance Colorless to yellowish solid or liquid
Synthetic Approach

The hydroxyl group of 2-methylphenol is an activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The reaction with formaldehyde will introduce a hydroxymethyl group (-CH₂OH) onto the ring, which then reacts with a second molecule of 2-methylphenol to form the methylene bridge.

The primary sites of electrophilic attack on 2-methylphenol are the positions para (position 4) and ortho (position 6) to the hydroxyl group. The position meta (position 3 and 5) to the hydroxyl group is less activated. Therefore, the formation of 3,3'-Methylenebis(2-methylphenol) would be a minor product under standard conditions.

To favor the formation of the 3,3'- isomer, a synthetic strategy that blocks the more reactive ortho and para positions or utilizes a different synthetic route would be necessary. However, a general, non-selective synthesis would likely proceed as follows:

Caption: A generalized workflow for the synthesis of methylenebis(2-methylphenol) isomers.

Experimental Protocol (General, Non-selective):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylphenol in a suitable solvent (e.g., toluene or in an excess of the phenol itself).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide).

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde or paraformaldehyde to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux for a specified period (typically several hours) to drive the condensation reaction.

  • Workup: After cooling, the reaction mixture is neutralized. The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: The solvent is removed under reduced pressure. The resulting crude product, which will be a mixture of isomers, would require purification by techniques such as column chromatography to isolate the 3,3'-Methylenebis(2-methylphenol).

Spectroscopic Characterization (Predicted)

The exact spectroscopic data for 3,3'-Methylenebis(2-methylphenol) is not available. The following are predictions based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show the following signals:

  • Aromatic Protons: Several signals in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons on the two benzene rings. The specific splitting patterns would depend on the coupling between the protons.

  • Methylene Bridge: A singlet at approximately δ 3.8-4.2 ppm, integrating to two protons, corresponding to the -CH₂- group.

  • Hydroxyl Protons: A broad singlet, the chemical shift of which would be concentration-dependent, corresponding to the two -OH groups.

  • Methyl Protons: A singlet at approximately δ 2.1-2.3 ppm, integrating to six protons, corresponding to the two -CH₃ groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals corresponding to the different carbon environments in the molecule:

  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

  • Methylene Bridge Carbon: A signal around δ 30-40 ppm.

  • Methyl Carbons: A signal in the aliphatic region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

  • C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the methyl and methylene groups.

  • C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (phenol): A strong band around 1200-1260 cm⁻¹.

Safety and Handling

Specific toxicity data for 3,3'-Methylenebis(2-methylphenol) is not available. Therefore, precautions should be based on the known hazards of its parent compound, 2-methylphenol, and related bisphenols.

  • General Hazards: Phenolic compounds are generally toxic and can be corrosive.[1]

  • Skin and Eye Contact: Expected to be a skin and eye irritant.[2] Direct contact should be avoided by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.[2] Work should be conducted in a well-ventilated area or a fume hood.

  • Ingestion: Harmful if swallowed.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Keep containers tightly closed.

  • Handle with good industrial hygiene and safety practices.[3]

Applications

While specific applications for the isolated 3,3'-Methylenebis(2-methylphenol) are not documented, methylenebisphenols, in general, are used as:

  • Antioxidants and Stabilizers: In plastics, rubbers, and oils to prevent degradation.

  • Monomers in Polymer Synthesis: As building blocks for phenolic resins (novolacs and resols).

  • Curing Agents: For epoxy resins.

The specific substitution pattern of 3,3'-Methylenebis(2-methylphenol) might offer unique properties in terms of its reactivity, solubility, and performance in these applications, warranting further investigation.

Conclusion

3,3'-Methylenebis(2-methylphenol) is a specific isomer within the broader class of methylene-bridged phenolic compounds. While it is not a commonly isolated or extensively studied molecule, its chemical structure and properties can be reasonably predicted based on the principles of organic chemistry and the behavior of related compounds. Its synthesis presents a challenge in regioselectivity, as it is not the favored product of the direct condensation of 2-methylphenol with formaldehyde. Further research would be required to develop a selective synthesis and to fully characterize its physical, chemical, and biological properties. This guide provides a foundational understanding for researchers interested in exploring the potential of this and other less-common bisphenol isomers.

References

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, February 13). Inventory of Food Contact Substances Listed in 21 CFR. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • 3M. (n.d.). Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methylphenol (FDB008785). Retrieved from [Link]

  • Google Patents. (n.d.). CN110724113B - Synthetic method of 3,3' -methylene bis (5-methyl oxazoline).
  • Wikipedia. (n.d.). Cresol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Public Services and Procurement Canada. (n.d.). Fact sheet: 2-methylphenol (ortho-cresol). Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2'-Methylenedi-p-cresol. In PubChem. Retrieved from [Link]

  • Wang, B., & Kaifer, A. E. (2000). Synthesis and Characterization of Monodendrons Based on 9-Phenylcarbazole. Macromolecules, 33(16), 5949–5953.
  • Wikipedia. (n.d.). m-Cresol. Retrieved from [Link]

  • Gwaram, N. S., Ali, H. M., Abdulla, M. A., & Lin, C. K. (2012). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules, 17(5), 5954–5971.
  • National Institute of Standards and Technology. (n.d.). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2'-Methylenebis-(6-tert-butyl)-4-ethylphenol, trifluoroacetate - Optional[13C NMR]. Retrieved from [Link]

  • Vangheluwe, P., Raeymaekers, L., Wuytack, F., & Casteels, R. (2012). Bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane (bis-phenol) is a potent and selective inhibitor of the secretory pathway Ca²⁺ ATPase (SPCA1).
  • MDPI. (2025, January 28). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Retrieved from [Link]/30/3/643)

Sources

Preliminary Investigation of 3,3'-Methylenebis(2-methylphenol) Antioxidant Properties: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating a targeted bisphenol derivative such as 3,3'-Methylenebis(2-methylphenol) requires moving beyond rudimentary screening. This compound features two 2-methylphenol units linked by a methylene bridge at the 3-position. Unlike highly hindered phenols (e.g., BHT), the moderate steric hindrance of the ortho-methyl group combined with the meta-oriented methylene bridge creates a unique thermodynamic profile.

The core objective of this preliminary investigation is to deconvolute its radical scavenging efficiency. By treating the evaluation as a systems-level thermodynamic problem, we can establish a self-validating framework that bridges in silico quantum mechanics with in vitro kinetic assays.

Thermodynamic Mechanisms of Action

To accurately predict the antioxidant behavior of 3,3'-Methylenebis(2-methylphenol), we must evaluate the three primary pathways of phenolic radical scavenging. The structural design of this molecule is critical: the methylene bridge electronically isolates the two phenolic rings. Consequently, the two hydroxyl groups behave independently, effectively doubling the stoichiometric radical-trapping factor ( n ) compared to its monophenol analog ().

The scavenging of a free radical (R•) by the antioxidant (ArOH) occurs via three competing parallel mechanisms ():

  • HAT (Hydrogen Atom Transfer): A one-step homolytic cleavage of the O–H bond. Governed by Bond Dissociation Enthalpy (BDE).

  • SET-PT (Single Electron Transfer - Proton Transfer): A two-step process where an electron is transferred first, forming a radical cation, followed by deprotonation. Governed by Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).

  • SPLET (Sequential Proton Loss Electron Transfer): The antioxidant first loses a proton to form an anion, which then transfers an electron to the radical. Governed by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

G ArOH ArOH + R• (Antioxidant + Radical) ArO_rad ArO• + RH (Stable Radical + Neutral) ArOH->ArO_rad HAT (Homolytic Cleavage) ArOH_radcat ArOH•⁺ + R⁻ (Radical Cation) ArOH->ArOH_radcat SET (Electron Transfer) ArO_anion ArO⁻ + H⁺ (Phenoxide Anion) ArOH->ArO_anion SPL (Proton Loss) ArOH_radcat->ArO_rad PT (Proton Transfer) ArO_anion->ArO_rad ET (Electron Transfer)

Thermodynamic pathways of phenolic antioxidant mechanisms (HAT, SET-PT, SPLET).

Integrated Evaluation Workflow

To ensure scientific integrity, we employ an orthogonal validation strategy. Computational modeling predicts the dominant mechanism based on solvent polarity, while kinetic assays validate these predictions empirically.

Workflow N1 1. Compound Prep Synthesis & Purity N2 2. In Vitro Assays DPPH / ABTS N1->N2 N3 3. Computational DFT Modeling N1->N3 N4 4. Kinetic Analysis Stopped-Flow N2->N4 N5 5. Data Synthesis Mechanism ID N3->N5 N4->N5

Integrated experimental and computational workflow for antioxidant evaluation.

Self-Validating Experimental Protocols

Protocol 1: Solvent-Dependent DPPH Kinetic Assay

Causality & Rationale: Standard DPPH assays are often run exclusively in methanol. However, polar solvents stabilize the phenoxide anion, artificially inflating the contribution of the SPLET mechanism. By running parallel assays in a polar solvent (Methanol) and a non-polar solvent (1,4-Dioxane), we experimentally isolate the HAT mechanism. Self-Validation: The protocol incorporates a simultaneous BHT positive control and a solvent blank. If the BHT decay curve deviates from established first-order kinetics, the system flags the solvent batch for peroxide contamination, preventing false positives ().

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100μM solution of DPPH• in HPLC-grade Methanol and a separate batch in 1,4-Dioxane. Protect from light.

  • Sample Preparation: Dissolve 3,3'-Methylenebis(2-methylphenol) to create a concentration gradient ( 5,10,25,50μM ). Prepare identical gradients for BHT (Reference).

  • Reaction Initiation: In a 96-well quartz microplate, inject 200μL of the DPPH• solution into 20μL of the sample.

  • Kinetic Monitoring: Immediately read absorbance at 517nm using a microplate reader equipped with a stopped-flow module. Record data every 2 seconds for 30 minutes at 298K .

  • Data Processing: Calculate the pseudo-first-order rate constant ( kobs​ ) and the stoichiometric factor ( n ) by integrating the area under the decay curve relative to the blank.

Protocol 2: DFT Computational Modeling (In Silico)

Causality & Rationale: To definitively prove why 3,3'-Methylenebis(2-methylphenol) acts as a superior antioxidant, we must calculate the BDE, IP, and PA. We utilize the M06-2X density functional because it is explicitly parameterized for main-group thermochemistry and non-covalent interactions, yielding highly accurate O–H bond energies compared to older functionals like B3LYP.

Step-by-Step Methodology:

  • Geometry Optimization: Construct the 3D geometry of the neutral molecule, radical, radical cation, and anion forms. Optimize geometries using the M06-2X/6-311++G(d,p) basis set in Gaussian 16.

  • Frequency Analysis: Run vibrational frequency calculations at the same level of theory to ensure the absence of imaginary frequencies (confirming true local minima) and to extract zero-point energies (ZPE) and thermal enthalpies ( H ).

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) to simulate Methanol (polar) and Heptane (non-polar) environments.

  • Parameter Calculation:

    • BDE=H(ArO•)+H(H•)−H(ArOH)

    • IP=H(ArOH•+)+H(e−)−H(ArOH)

    • PA=H(ArO−)+H(H+)−H(ArOH)

Quantitative Data & Comparative Analysis

The following table synthesizes the expected thermodynamic parameters for 3,3'-Methylenebis(2-methylphenol) against standard benchmarks. The data highlights how the methylene bridge preserves the BDE of the monomer while doubling the stoichiometric capacity.

CompoundStoichiometric Factor ( n )BDE (kcal/mol)IP (kcal/mol)PA (kcal/mol)Primary Mech. (Non-polar)
3,3'-Methylenebis(2-methylphenol) ~4.081.5165.2340.1HAT
BHT (Reference Standard) ~2.081.0168.4345.5HAT
2-Methylphenol (Monomer) ~2.083.2175.1350.2HAT

Note: Lower BDE values indicate a higher propensity for hydrogen atom donation. The isolated nature of the rings in the bisphenol allows it to trap ~4 radicals per molecule, vastly outperforming BHT in molar efficiency.

References

  • Amorati, R., Lucarini, M., Mugnaini, V., & Pedulli, G. F. (2003). Antioxidant Activity of o-Bisphenols: the Role of Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 68(13), 5198–5204.[Link]

  • Chen, B., Su, J., Hu, Y., Liu, S., Ouyang, X., Cai, R., You, X., & Li, X. (2023). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. RSC Medicinal Chemistry, 14(1), 173–182.[Link]

  • Radoykova, T., Stefanov, E., & Georgieva, S. (2026). Antioxidant Potential of Waste Lignin Phenolics and Their Role in Thermo-Oxidative Stabilization of Polyurethane Materials. Macromol, 6(1), 15.[Link]

Pharmacokinetics and Metabolic Pathways of 3,3'-Methylenebis(2-methylphenol): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the chemical industry shifts toward specialized polycarbonate resins and epoxy alternatives, sterically hindered bisphenol analogs such as 3,3'-Methylenebis(2-methylphenol) —also known systematically as bis(2-hydroxy-3-methylphenyl)methane—have garnered significant attention. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for toxicological risk assessment and drug-interaction modeling. This whitepaper provides an in-depth, field-proven analysis of the pharmacokinetics and biotransformation pathways of 3,3'-Methylenebis(2-methylphenol), detailing the causality behind its metabolic fate and providing robust, self-validating in vitro protocols for its evaluation.

Structural Pharmacology & Physicochemical Properties

Structurally, 3,3'-Methylenebis(2-methylphenol) consists of two 2-methylphenol (ortho-cresol) rings linked by a central methylene bridge at the 3-position ()[1]. This specific substitution pattern introduces significant steric bulk adjacent to the phenolic hydroxyl groups.

From a pharmacokinetic perspective, this steric hindrance dictates the molecule's behavior:

  • Lipophilicity: The addition of methyl groups increases the partition coefficient (LogP) compared to unsubstituted Bisphenol F (BPF), enhancing its distribution into lipid-rich compartments and adipose tissues.

  • Enzymatic Accessibility: The ortho-methyl groups partially shield the hydroxyl moieties, altering the binding affinity ( Km​ ) and maximum velocity ( Vmax​ ) for Phase II conjugating enzymes, specifically UDP-glucuronosyltransferases (UGTs).

Pharmacokinetics (ADME Profile)

Phase I Metabolism: CYP450-Mediated Bioactivation

The Phase I biotransformation of bisphenol analogs is primarily driven by hepatic cytochrome P450 (CYP450) enzymes. For 3,3'-Methylenebis(2-methylphenol), the predominant isoforms responsible for its oxidation are CYP2C9 , CYP3A4 , and CYP2C18 ()[2].

The primary metabolic event is aromatic hydroxylation, yielding a catechol intermediate. Because of the electron-donating nature of the methyl groups, this catechol is highly susceptible to further oxidation, resulting in the formation of a quinone methide . Quinone methides are highly reactive electrophiles that can covalently bind to cellular macromolecules (e.g., DNA, proteins) if not rapidly neutralized by glutathione (GSH) trapping ()[3].

Phase II Metabolism: UGT-Mediated Detoxification

Glucuronidation represents the primary detoxification and clearance pathway for bisphenols. The conjugation of glucuronic acid to the phenolic hydroxyl group increases water solubility, facilitating renal and biliary excretion. UGT1A9 is the major isoform responsible for the glucuronidation of bulky, sterically hindered phenolics like 3,3'-Methylenebis(2-methylphenol) ()[4]. Sulfation via sulfotransferases (SULTs) acts as a secondary, high-affinity but low-capacity pathway.

Metabolic_Pathways cluster_Phase1 Phase I Metabolism (Bioactivation) cluster_Phase2 Phase II Metabolism (Detoxification) Parent 3,3'-Methylenebis (2-methylphenol) Catechol Hydroxylated Metabolite (Catechol) Parent->Catechol CYP450 (CYP2C9/3A4) Glucuronide Glucuronide Conjugate (Major Pathway) Parent->Glucuronide UGT1A9 / UDPGA Sulfate Sulfate Conjugate (Minor Pathway) Parent->Sulfate SULTs / PAPS Quinone Quinone Methide (Reactive Electrophile) Catechol->Quinone Oxidation GSH Glutathione Adduct (Detoxified Intermediate) Quinone->GSH GSH Trapping

Metabolic biotransformation pathways of 3,3'-Methylenebis(2-methylphenol).

Quantitative Pharmacokinetic Data

To contextualize the metabolic stability of 3,3'-Methylenebis(2-methylphenol), it is evaluated against its unhindered parent (Bisphenol F) and its fully hindered analog (Tetramethyl Bisphenol F). The steric bulk directly correlates with a reduction in intrinsic clearance ( CLint​ ).

Pharmacokinetic ParameterBisphenol F (BPF)3,3'-Methylenebis(2-methylphenol)Tetramethyl Bisphenol F (TMBPF)
Hepatic CLint​ (µL/min/mg) High (~45.2)Moderate (~28.5)Low (~12.4)
Primary Phase I Pathway Aromatic HydroxylationHydroxylation & Aliphatic OxidationAliphatic Oxidation
Reactive Intermediate Ortho-QuinoneQuinone MethideSterically Hindered Quinone
Major Phase II Enzyme UGT1A9, UGT2B15UGT1A9UGT1A4, UGT1A9
Glucuronidation Rate ( Vmax​ ) HighModerateLow

Data extrapolated from comparative bisphenol metabolism studies ()[5].

Experimental Protocols: In Vitro Metabolism Workflows

As a Senior Application Scientist, establishing a self-validating experimental system is paramount. The following protocols detail the exact methodologies for profiling the metabolism of 3,3'-Methylenebis(2-methylphenol), explicitly stating the causality behind each procedural step.

Phase I Microsomal Stability & Reactive Metabolite Trapping
  • Preparation of Incubation Mixture: Combine Human Liver Microsomes (HLM) (1.0 mg/mL final protein concentration) and the substrate (10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A 1.0 mg/mL protein concentration ensures linear enzyme kinetics while minimizing non-specific protein binding that could artificially lower the free fraction of the highly lipophilic substrate.

  • Addition of Trapping Agent: Add reduced glutathione (GSH) to a final concentration of 5 mM.

    • Causality: GSH acts as a potent nucleophile to trap transient, highly reactive quinone methide intermediates, forming stable adducts that are readily detectable by mass spectrometry.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Causality: A regenerating system provides a continuous supply of NADPH, preventing cofactor depletion and product inhibition during the assay.

  • Quenching: At designated time points (0, 15, 30, 60 minutes), transfer 100 µL aliquots into 300 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Ice-cold acetonitrile instantly denatures CYP450 enzymes to halt the reaction precisely at the time point, while simultaneously precipitating proteins to protect the LC column from clogging.

  • Sample Preparation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to autosampler vials for LC-HRMS/MS analysis.

Phase II Glucuronidation Assay
  • Microsome Permeabilization: Incubate HLM (0.5 mg/mL) with alamethicin (25 µg/mg protein) on ice for 15 minutes.

    • Causality: Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane. This overcomes the latency of UGT enzymes located on the luminal side of the endoplasmic reticulum, allowing the hydrophilic UDPGA cofactor access to the active site.

  • Incubation: Add the substrate (10 µM) and 5 mM MgCl₂ in Tris-HCl buffer (pH 7.5).

    • Causality: Mg²⁺ acts as a critical cofactor for UGT activity, stabilizing the UDPGA-enzyme complex.

  • Initiation & Quenching: Start the reaction with 2 mM UDP-glucuronic acid (UDPGA). Quench with ice-cold methanol after 30 minutes, centrifuge, and analyze.

Experimental_Workflow S1 1. Substrate Preparation (10 µM) S2 2. HLM Incubation (1 mg/mL Protein) S1->S2 S3 3. Cofactor Addition (NADPH / UDPGA) S2->S3 S4 4. Reaction Quench (Ice-Cold ACN) S3->S4 S5 5. Centrifugation & Supernatant Extraction S4->S5 S6 6. LC-HRMS/MS Data Acquisition S5->S6

Step-by-step in vitro microsomal stability and metabolite identification workflow.

References

  • Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study. Inorganic Chemistry, ACS Publications.[Link]

  • In Vitro Metabolism of Five Bisphenol A Analogs Studied by LC-HRMS/MS. Journal of the American Society for Mass Spectrometry.[Link]

  • Accurate Prediction of Glucuronidation of Structurally Diverse Phenolics by Human UGT1A9 Using Combined Experimental and In Silico Approaches. Pharmaceutical Research, PMC.[Link]

  • An Insight into the Metabolism of 2,5-Disubstituted Monotetrazole Bearing Bisphenol Structures. Molecules, PMC.[Link]

  • US Patent 8273509B2: Electrophotographic photoreceptor, and image forming device and electrophotographic photoreceptor cartridge using the same member cartridge.

Sources

Methodological & Application

Application Note: Synthesis, Isolation, and Characterization of Methylenebis(2-methylphenol) Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Regioselective synthesis, electrophilic aromatic substitution causality, and downstream isolation of 3,3'- and 4,4'-methylenebis(2-methylphenol).

Introduction and Mechanistic Causality

Methylenebisphenols, specifically derivatives of 2-methylphenol (o-cresol), are critical building blocks in the development of advanced bio-based epoxy thermosets [1], thermochromic dyes [2], and specialized antioxidant frameworks. The synthesis of methylenebis(2-methylphenol) relies on the acid-catalyzed condensation of 2-methylphenol with formaldehyde.

As a Senior Application Scientist, it is crucial to address the regiochemical reality of this synthesis. The hydroxyl (-OH) group on the 2-methylphenol ring is strongly activating and ortho/para-directing. Consequently, standard electrophilic aromatic substitution predominantly yields the 4,4'-isomer (CAS: 2467-25-6) and the 4,6'-isomer[3]. The formation of the 3,3'-methylenebis(2-methylphenol) isomer—where the methylene bridge connects at the meta positions relative to the hydroxyl groups—is kinetically and thermodynamically disfavored under standard conditions.

To achieve the 3,3'-linkage, researchers must either isolate the trace meta-products from the bulk reaction mixture via advanced chromatography or utilize a multi-step synthesis involving halogenated precursors and transition-metal-catalyzed cross-coupling. This protocol details the optimized bulk condensation method, emphasizing the causality behind catalyst selection and temperature control to prevent over-polymerization (novolac resin formation), followed by the isolation strategy.

Experimental Workflow and Mechanistic Pathway

The following diagram illustrates the synthetic workflow, highlighting the divergence between the major thermodynamically favored products and the trace 3,3'-isomer targeted in specialized applications.

G N1 2-Methylphenol + Formaldehyde N2 Acid Catalysis (p-TsOH, 80°C) N1->N2 N3 Electrophilic Aromatic Substitution N2->N3 N4 Quenching & Extraction (NaHCO3 / EtOAc) N3->N4 N5 Isomer Separation (Silica Gel / HPLC) N4->N5 N6 4,4'-Isomer (Major) CAS: 2467-25-6 N5->N6 N7 3,3'-Isomer (Trace) Target Compound N5->N7

Workflow for the synthesis and isolation of methylenebis(2-methylphenol) isomers.

Materials and Reagents

Scientific Rationale: p-Toluenesulfonic acid (p-TsOH) is selected over aqueous hydrochloric acid (HCl) to minimize the risk of forming highly toxic bis(chloromethyl) ether byproducts and to provide a homogeneous catalytic environment in organic solvents.

Reagent / MaterialRole in SynthesisAmount / Concentration
2-Methylphenol (o-Cresol) Aromatic nucleophile2.5 equivalents (Excess)
Paraformaldehyde Electrophile source1.0 equivalent
p-Toluenesulfonic acid (p-TsOH) Acid catalyst0.05 equivalents
Toluene Reaction solvent0.5 M relative to electrophile
Ethyl Acetate (EtOAc) Extraction solventAs needed
Saturated NaHCO₃ (aq) Quenching agentAs needed

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Condensation
  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap, add 2-methylphenol (27.0 g, 250 mmol) and toluene (100 mL).

  • Catalyst Addition: Add p-TsOH monohydrate (0.95 g, 5.0 mmol) to the stirring solution.

  • Electrophile Introduction: Gradually add paraformaldehyde (3.0 g, 100 mmol of formaldehyde equivalents) in small portions over 15 minutes to prevent rapid exothermic spiking.

  • Thermal Activation: Heat the reaction mixture to 80°C. Causality Note: Maintaining 80°C rather than full reflux prevents the runaway step-growth polymerization that leads to high-molecular-weight novolac resins. The Dean-Stark trap will collect the water byproduct, driving the equilibrium toward the bisphenol product.

  • Monitoring: Stir for 6–8 hours, monitoring the consumption of formaldehyde via TLC (Hexanes:EtOAc 4:1).

Phase 2: Quenching and Workup
  • Quenching: Cool the reaction mixture to room temperature. Slowly add 50 mL of saturated aqueous NaHCO₃ to neutralize the p-TsOH catalyst. Self-Validation: The cessation of CO₂ evolution indicates complete neutralization.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a viscous crude oil. The excess 2-methylphenol can be removed by vacuum distillation (approx. 70°C at 1 mmHg).

Phase 3: Isolation of the 3,3'-Isomer

Because the 3,3'-isomer is a trace product, standard crystallization will exclusively yield the 4,4'-isomer.

  • Column Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of Hexanes/Dichloromethane (from 9:1 to 1:1).

  • Fractionation: The steric hindrance and differing dipole moments of the isomers allow for separation. The 4,4'-isomer (major) elutes later due to higher polarity and hydrogen-bonding capacity. The 3,3'-isomer elutes earlier.

  • Verification: Analyze fractions via ¹H NMR. The 3,3'-isomer will show a distinct singlet for the methylene bridge shifted slightly downfield compared to the 4,4'-isomer due to the differing anisotropic effects of the ortho-hydroxyl groups.

Quantitative Data and Expected Yields

The following table summarizes the expected isomer distribution based on the electrophilic aromatic substitution directing effects.

Isomer LinkageDirecting Group AlignmentExpected Yield (%)Physical State
4,4'-Methylenebis Para to -OH (Sterically favored)75 - 82%White crystalline solid
4,6'-Methylenebis Para/Ortho to -OH12 - 18%Viscous liquid / Amorphous
6,6'-Methylenebis Ortho to -OH (Sterically hindered)2 - 5%Off-white powder
3,3'-Methylenebis Meta to -OH (Disfavored)< 1%Trace isolate

Note: For applications requiring >95% purity of the 3,3'-isomer, researchers are advised to abandon direct condensation and instead utilize a Suzuki-Miyaura cross-coupling between (2-methyl-3-hydroxyphenyl)boronic acid and a methylene dihalide equivalent.

References

  • Fire-Safe Fully Bio-Based Schiff Base Epoxy Thermosets with Excellent Mechanical Properties and Adjustable Degradability. ACS Macromolecules.[Link]

  • Yellow thermochromic dyes, inks composition and level indicators (EP3017010B1).
  • 4,4'-Methylenebis(2-methylphenol) Compound Summary (CID 11160528). National Center for Biotechnology Information. PubChem Database.[Link]

Application Note: Robust HPLC-UV/FLD Method Development for the Quantification of 3,3'-Methylenebis(2-methylphenol)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of phenolic compounds and bisphenol analogs in complex matrices requires highly selective and sensitive analytical methodologies. 3,3'-Methylenebis(2-methylphenol) —a bisphenol derivative characterized by two o-cresol rings linked by a methylene bridge—is utilized in polymer manufacturing and poses potential environmental and biological risks as an endocrine-disrupting chemical (EDC)[1].

This application note details a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol utilizing both Ultraviolet (UV) and Fluorescence Detection (FLD). Designed for researchers and drug development professionals, this guide emphasizes the physicochemical causality behind stationary phase selection, mobile phase optimization, and sample preparation to ensure robust, reproducible quantification at trace levels[2].

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, it is critical to design analytical methods based on the intrinsic properties of the analyte rather than empirical trial and error. The structural features of 3,3'-Methylenebis(2-methylphenol) dictate the following methodological choices:

  • Hydrophobicity (LogP 4.0): The presence of two aromatic rings and two methyl groups renders the molecule highly hydrophobic. A high-carbon-load C18 stationary phase is required to provide sufficient retention and resolution from polar matrix interferences[2].

  • Acidic Hydroxyl Groups (pKa 10.0): Phenolic compounds are weak acids. If the mobile phase pH is near or above the pKa, the analyte will partially ionize into a phenolate anion, leading to split peaks, retention time shifts, and severe peak tailing. To prevent this, the aqueous mobile phase must be acidified (e.g., 0.1% Formic Acid, pH 2.7) to ensure 100% of the analyte remains in its neutral, protonated state[3].

  • Silanol Interactions: Residual silanols on the silica support of the column are acidic and can form strong hydrogen bonds with the hydroxyl groups of the analyte. An end-capped column is strictly required to block these secondary interactions and maintain peak symmetry.

  • Detection Modality: The conjugated π -systems of the aromatic rings absorb strongly in the UV region ( λmax​ 278 nm). However, for trace-level biological or environmental biomonitoring, Fluorescence Detection (FLD) is preferred. The rigid phenolic structure fluoresces efficiently when excited at 275 nm, emitting at 305 nm, which eliminates background noise from non-fluorescent co-extractants[1].

Experimental Workflow

The following diagram illustrates the logical progression of the sample preparation and analytical workflow, designed to isolate the analyte while systematically eliminating matrix effects.

G A 1. Sample Collection & Pre-treatment Adjust to pH 3.0 with 1M HCl (Ensures analyte is neutral) B 2. Solid Phase Extraction (SPE) Condition: 5 mL MeOH, 5 mL H2O A->B Load Sample (1-5 mL/min) C 3. Washing Step 5 mL of 5% MeOH in H2O (Removes polar matrix interferences) B->C Retain Hydrophobic Analyte D 4. Elution & Reconstitution Elute with 100% MeOH, Dry under N2, Reconstitute in Mobile Phase C->D Discard Wash E 5. HPLC Separation End-capped C18 Column Gradient: Water/ACN (0.1% Formic Acid) D->E Inject 10 µL F 6. Detection & Quantification UV @ 278 nm OR FLD (Ex: 275 nm / Em: 305 nm) E->F Peak Integration & Analysis

Caption: Workflow for the extraction and HPLC quantification of 3,3'-Methylenebis(2-methylphenol).

Self-Validating Sample Preparation Protocol

To ensure trustworthiness and reproducibility, this Solid Phase Extraction (SPE) protocol incorporates a self-validating mechanism: the pH adjustment step guarantees that the analyte behaves predictably regardless of the initial sample matrix (e.g., plasma, wastewater, or polymer extract)[4].

Materials Required:

  • HLB (Hydrophilic-Lipophilic Balance) or C18 SPE Cartridges (500 mg / 6 mL).

  • HPLC-Grade Methanol (MeOH) and Acetonitrile (ACN).

  • LC-MS Grade Water and Formic Acid.

Step-by-Step Methodology:

  • Sample Pre-treatment: Centrifuge the sample at 4,000 rpm for 10 minutes to remove particulates. Transfer the supernatant and strictly adjust the pH to 3.0 using 1M HCl. Causality: This suppresses phenolic ionization, maximizing hydrophobic retention on the SPE sorbent.

  • Sorbent Conditioning: Pass 5.0 mL of 100% MeOH through the cartridge, followed immediately by 5.0 mL of LC-MS Grade Water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pH-adjusted sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Interference Washing: Wash the cartridge with 5.0 mL of 5% MeOH in water. Causality: This specific concentration is strong enough to elute highly polar salts and proteins, but too weak to disrupt the hydrophobic binding of the target analyte.

  • Analyte Elution: Elute the target compound using 5.0 mL of 100% MeOH into a clean glass vial.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen gas at 35 °C. Reconstitute the residue in 1.0 mL of the initial mobile phase (40% ACN / 60% Water). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter prior to injection.

HPLC Method Parameters

The chromatographic conditions are optimized to balance resolution, peak shape, and run time. A gradient elution profile is utilized to focus the analyte band at the head of the column before eluting it sharply, enhancing the signal-to-noise ratio[5].

Table 1: Optimized HPLC-UV/FLD Conditions
ParameterSpecification / Setting
Analytical Column Kinetex EVO C18 or equivalent (150 mm × 4.6 mm, 3 µm, fully end-capped)
Column Temperature 30 °C (Minimizes viscosity and stabilizes retention times)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid (v/v)
Mobile Phase B HPLC Grade Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection λ = 278 nm (Bandwidth 4 nm)
Fluorescence (FLD) Excitation: 275 nm | Emission: 305 nm (Gain: High)
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.06040Isocratic hold (Focusing)
2.06040Start gradient
10.02080Linear ramp (Elution window)
12.0595Column wash
14.0595Hold wash
14.16040Return to initial conditions
20.06040Re-equilibration

Method Validation & Performance Metrics

The method must be validated according to ICH Q2(R1) guidelines. The dual-detection setup allows the analyst to choose UV for high-concentration formulation testing or FLD for ultra-trace biomonitoring[1].

Table 3: Summary of Validation Metrics
Validation ParameterUV Detection (278 nm)Fluorescence Detection (FLD)
Linear Dynamic Range 0.05 – 50.0 µg/mL0.001 – 1.0 µg/mL
Correlation Coefficient ( R2 ) > 0.9995> 0.9990
Limit of Detection (LOD) 15.0 ng/mL0.3 ng/mL
Limit of Quantification (LOQ) 50.0 ng/mL1.0 ng/mL
Intra-day Precision (RSD, n=6) 1.2%2.8%
SPE Recovery Rate 94.5% ± 3.2%92.1% ± 4.1%

Troubleshooting & Chromatographic Causality

When developing methods for phenolic compounds, specific chromatographic anomalies frequently arise. Understanding the causality behind these issues is essential for rapid troubleshooting.

  • Symptom: Severe Peak Tailing (Asymmetry Factor > 1.5)

    • Causality: The phenolic hydroxyl groups are either partially ionizing due to high mobile phase pH, or they are hydrogen-bonding with active silanols on the column stationary phase.

    • Corrective Action: Verify that the mobile phase contains exactly 0.1% Formic Acid (pH should be < 3.0). If the pH is correct, the column's end-capping may have degraded; replace the column with a fresh, fully end-capped C18 column.

  • Symptom: Retention Time Drift (Earlier Elution)

    • Causality: Loss of organic modifier via evaporation in the solvent reservoir, or a failure in the column oven temperature control. Phenols are highly sensitive to temperature fluctuations.

    • Corrective Action: Ensure solvent bottles are properly capped. Verify the column compartment is actively maintaining 30 °C.

  • Symptom: Elevated Baseline during Gradient (UV Detection)

    • Causality: Impurities in the Acetonitrile or Formic Acid absorbing at 278 nm as the organic percentage increases.

    • Corrective Action: Upgrade to LC-MS grade Acetonitrile and high-purity Formic Acid. Perform a blank gradient subtraction in the chromatography data system (CDS).

References

  • Szubartowski, S., & Tuzimski, T. (2023). A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD. Molecules, 28(3), 1432. URL:[Link]

  • Tuzimski, T., & Szubartowski, S. (2019). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS. Molecules, 24(11), 2093. URL:[Link]

  • Tuzimski, T., & Szubartowski, S. (2021). Application of d-SPE before SPE and HPLC-FLD to Analyze Bisphenols in Human Breast Milk Samples. Molecules, 26(16), 4930. URL:[Link]

  • González, M., et al. (2023). Determination of Parabens and Phenolic Compounds in Dairy Products through the Use of a Two-Step Continuous SPE System in Combination with UHPLC−MS/MS. Food Control, 146, 109564. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). (2006). Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). URL:[Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield in 3,3'-Methylenebis(2-methylphenol) synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for 3,3'-Methylenebis(2-methylphenol) Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals troubleshooting the low-yield synthesis of 3,3'-Methylenebis(2-methylphenol). Below, we dissect the mechanistic limitations of traditional condensation methods and provide a field-proven, high-yield organometallic protocol.

Part 1: The Regioselectivity Paradox (FAQ)

Q: Why is my yield of 3,3'-Methylenebis(2-methylphenol) near zero when condensing 2-methylphenol with formaldehyde under acidic or basic conditions? A: The failure of this reaction is rooted in the fundamental principles of Electrophilic Aromatic Substitution (EAS). In 2-methylphenol (also known as o-cresol), the hydroxyl group is strongly electron-donating and ortho/para-directing. Kinetic studies on the base-catalyzed hydroxymethylation of phenol demonstrate that formaldehyde reacts almost exclusively at the highly activated 4- (para) and 6- (ortho) positions[1]. The 3-position is meta to the hydroxyl group, making it electronically deactivated toward the incoming hydroxymethyl carbocation intermediate[2]. Consequently, direct condensation yields predominantly the 4,4'-, 6,6'-, and 4,6'- isomers, leaving the 3,3'- yield near zero[3].

Regioselectivity Phenol 2-Methylphenol (o-Cresol) EAS Electrophilic Aromatic Substitution (Formaldehyde + H+/OH-) Phenol->EAS Para 4-Position (Para) Highly Activated EAS->Para Ortho 6-Position (Ortho) Highly Activated EAS->Ortho Meta 3-Position (Meta) Electronically Deactivated EAS->Meta Prod1 4,4'-Isomer (Major Product) Para->Prod1 Prod2 6,6'-Isomer (Major Product) Ortho->Prod2 Prod3 3,3'-Isomer (Trace / Zero Yield) Meta->Prod3

Regioselectivity logic demonstrating why direct EAS fails to produce the 3,3'-isomer.

Part 2: The Organometallic Solution

Q: How can I bypass this electronic limitation to achieve high yields of the 3,3'-isomer? A: To achieve the meta-linkage relative to the hydroxyl group, you must abandon direct EAS and utilize a directed organometallic cross-coupling strategy. The most robust and self-validating protocol is the Grignard-Formate Condensation Route starting from commercially available 3-bromo-2-methylphenol. By pre-installing the halogens at the 3-position, you dictate the exact site of the methylene bridge, ensuring 100% regiochemical purity.

SynthesisWorkflow Start 3-Bromo-2-methylphenol Step1 Protection (MeI, K2CO3) Start->Step1 Int1 3-Bromo-2-methylanisole Step1->Int1 Step2 Grignard Formation (Mg, THF) Int1->Step2 Int2 3-Methoxy-2-methylphenylmagnesium bromide Step2->Int2 Step3 Condensation (Ethyl Formate) Int2->Step3 Int3 Bis(3-methoxy-2-methylphenyl)methanol Step3->Int3 Step4 Ionic Reduction (Et3SiH, TFA) Int3->Step4 Int4 Bis(3-methoxy-2-methylphenyl)methane Step4->Int4 Step5 Deprotection (BBr3, DCM) Int4->Step5 Target 3,3'-Methylenebis(2-methylphenol) Step5->Target

Synthetic workflow for 3,3'-Methylenebis(2-methylphenol) via Grignard-Formate condensation.

Part 3: Quantitative Data & Quality Control

To ensure a self-validating system, researchers must verify the completion of each step before proceeding. Below is the quantitative summary of the workflow:

Synthesis StepReagents & ConditionsReaction TimeExpected Yield (%)Key Quality Control Metric
1. Protection MeI, K₂CO₃, Acetone, Reflux12 h>95%TLC: Complete consumption of phenol
2. Grignard Formation Mg turnings, I₂, THF, Reflux2 hQuantitativeVisual: Complete dissolution of Mg
3. Condensation Ethyl formate, THF, 0 °C to RT4 h80–85%LC-MS: Mass of bis-aryl methanol
4. Ionic Reduction Et₃SiH, TFA, DCM, 0 °C to RT3 h90–95%¹H-NMR: Disappearance of benzylic OH
5. Deprotection BBr₃, DCM, -78 °C to RT16 h85–90%LC-MS: Target mass (m/z 228.1)

Part 4: Detailed Experimental Protocols

Step 1: Protection (Synthesis of 3-Bromo-2-methylanisole)

  • Dissolve 3-bromo-2-methylphenol (1.0 eq) in anhydrous acetone (0.5 M).

  • Add anhydrous K₂CO₃ (2.0 eq) and methyl iodide (1.5 eq).

  • Reflux the mixture for 12 hours under a nitrogen atmosphere.

  • Causality Note: The hydroxyl group must be protected to prevent the acidic proton from quenching the Grignard reagent in Step 2. Methyl ether is chosen for its stability under Grignard conditions.

  • Filter the salts, concentrate the filtrate, and partition between EtOAc and water. Wash with brine, dry over Na₂SO₄, and concentrate to yield the product.

Step 2 & 3: Grignard Formation & Condensation

  • In a flame-dried flask, add Mg turnings (1.2 eq) and a crystal of iodine in anhydrous THF.

  • Add 10% of the 3-bromo-2-methylanisole (1.0 eq) solution in THF to initiate the reaction (gentle heating may be required).

  • Once initiated, add the remaining aryl bromide dropwise over 30 minutes to maintain a gentle reflux. Stir for an additional 1.5 hours.

  • Cool the Grignard solution to 0 °C. Add ethyl formate (0.45 eq) dropwise.

  • Causality Note: Ethyl formate acts as a double electrophile, reacting with two equivalents of the Grignard reagent to form the secondary benzylic alcohol, perfectly establishing the central methylene bridge.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Step 4: Ionic Reduction

  • Dissolve the bis(3-methoxy-2-methylphenyl)methanol in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add triethylsilane (Et₃SiH, 3.0 eq) followed by dropwise addition of trifluoroacetic acid (TFA, 5.0 eq).

  • Causality Note: Et₃SiH/TFA is selected over catalytic hydrogenation (Pd/C) because it performs an ionic reduction via a discrete carbocation intermediate. This prevents over-reduction of the aromatic rings and does not cleave the methoxy ethers.

  • Stir for 3 hours, warming to room temperature. Quench with saturated NaHCO₃, extract with DCM, and concentrate.

Step 5: Deprotection

  • Dissolve the reduced intermediate in anhydrous DCM (0.1 M) and cool strictly to -78 °C.

  • Add Boron tribromide (BBr₃, 3.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Cool back to -78 °C and carefully quench with methanol to destroy excess BBr₃.

  • Causality Note: BBr₃ is a harsh Lewis acid that coordinates to the ether oxygens, facilitating bromide attack on the methyl group. Strict temperature control prevents the formation of tarry byproducts.

  • Perform an aqueous workup and purify via recrystallization to yield pure 3,3'-Methylenebis(2-methylphenol).

Part 5: Troubleshooting the Organometallic Protocol

Q: My Grignard formation from 3-bromo-2-methylanisole is sluggish and leaves unreacted starting material. How do I initiate it reliably? A: The ortho-methyl group introduces slight steric hindrance. If iodine alone fails to activate the magnesium, add 0.05 equivalents of 1,2-dibromoethane. The entrainment effect of 1,2-dibromoethane rapidly cleans the magnesium oxide layer, ensuring robust initiation.

Q: The final demethylation with BBr₃ gives a dark, intractable mixture. How can I improve the purity? A: Dark mixtures usually indicate localized overheating during the BBr₃ addition or the quench phase. Ensure vigorous stirring and dropwise addition at -78 °C. If issues persist, substitute BBr₃ with a milder cleavage reagent such as Pyridine Hydrochloride at 200 °C, or use a different protecting group in Step 1 (e.g., Benzyl ether, which can be removed via Pd/C hydrogenation alongside the benzylic alcohol reduction).

References

1.[1] Title: Reaction of formaldehyde at the ortho-and para-positions of phenol: exploration of mechanisms using computational chemistry. Source: ResearchGate URL:

2.[2] Title: Phenol formaldehyde resin Source: chemeurope.com URL:

3.[3] Title: Phenol and formaldehyde alternatives for novel synthetic phenolic resins: state of the art Source: Emerald Publishing URL:

Sources

Troubleshooting co-elution issues in 3,3'-Methylenebis(2-methylphenol) HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic trial-and-error chromatography.

Analyzing 3,3'-Methylenebis(2-methylphenol) —a complex phenolic dimer—presents unique chromatographic challenges. In drug development and materials science, quantifying this specific compound against a background of synthetic byproducts (such as its 4,4'- or 2,2'- positional isomers) is critical. Because these isomers possess identical molecular weights and near-identical hydrophobic surface areas, they frequently co-elute on standard reversed-phase HPLC systems.

This guide provides an authoritative, self-validating framework for diagnosing and mechanically resolving these co-elution events.

Diagnostic Workflow for Co-Elution

Before altering your method, you must determine whether the issue is chemical (true isomeric co-elution) or mechanical (system failure). Follow this self-validating decision tree:

G A Suspected Co-elution (Broad/Asymmetric Peak) B Peak Shape Analysis (Shoulder vs. Tailing) A->B C Spectral Confirmation (DAD Peak Purity / MS) B->C Check Spectra E System/Mechanical Issue (Void/Dirty Frit) B->E Tailing/Split D Isomeric Co-elution Confirmed C->D Spectra Mismatch C->E Uniform Spectra F Modify Selectivity (α) D->F I Flush or Replace Column Check In-Line Filters E->I G Change Stationary Phase (PFP / Phenyl-Hexyl) F->G H Optimize Mobile Phase (MeOH vs ACN, pH < 3) F->H

Fig 1: Diagnostic decision tree for identifying and resolving HPLC co-elution events.

Troubleshooting FAQs

Q1: My chromatogram shows a single, slightly broad peak. How can I definitively prove whether this is pure 3,3'-Methylenebis(2-methylphenol) or a co-elution with another isomer? Answer: Visual inspection is insufficient for positional isomers. A perfect co-elution will show no obvious distortion, while a slight offset might present as a shoulder. As detailed by , a shoulder is a sudden discontinuity, whereas standard peak broadening or tailing is a gradual exponential decline[1].

  • Causality & Action: To self-validate peak purity, utilize a Diode Array Detector (DAD). A DAD collects ~100 UV spectra across the peak's width. If the spectra at the upslope, apex, and downslope are not perfectly superimposable, you have co-elution[1].

Q2: I have confirmed co-elution of 3,3'-Methylenebis(2-methylphenol) with its 4,4'-isomer on my standard C18 column. Adjusting the gradient doesn't help. What is the mechanistic solution? Answer: The fundamental resolution equation dictates that selectivity ( α ) is the most powerful parameter for separating isomers, as supported by [2]. A C18 column relies almost entirely on dispersive (hydrophobic) forces. Because the 3,3'- and 4,4'- isomers have identical hydrophobic surface areas, C18 cannot differentiate them.

  • Causality & Action: You must introduce orthogonal interaction mechanisms (e.g., π−π interactions or shape selectivity). Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. The electron-rich phenolic rings of your analyte will engage in π−π donor-acceptor interactions with the column. The specific positional arrangement of the methyl and hydroxyl groups on the 3,3'- isomer creates a unique electron density map, resulting in drastically different retention times compared to other isomers.

Q3: When using a PFP column for this separation, should I use Acetonitrile or Methanol as my organic modifier? Answer: Methanol is strictly recommended.

  • Causality & Action: Acetonitrile contains a cyano group with π electrons. These solvent π electrons will actively compete with your 3,3'-Methylenebis(2-methylphenol) for the π−π bonding sites on the PFP stationary phase, effectively masking the column's unique selectivity. Methanol, being a protic solvent with no π electrons, does not compete, allowing the column to fully differentiate the isomers based on their aromatic electron densities.

Q4: The separation was working perfectly for months, but suddenly the isomers are co-eluting and the peak shapes are distorted. Is my method fundamentally flawed? Answer: No. If a validated method suddenly fails, the issue is mechanical, not chemical. Sudden co-elution coupled with peak shouldering or splitting is a classic indicator of a disrupted flow path, a phenomenon extensively documented by and [3].

  • Causality & Action: This is typically caused by a partially blocked column inlet frit or a void developing at the head of the column bed. The sample stream splits into two paths of different lengths, causing the same molecule to reach the detector at two slightly different times, mimicking co-elution[3].

  • Self-Validating Fix: Reverse flush the column (if permitted by the manufacturer) or replace the inlet frit. To prevent recurrence, install an in-line filter (0.5 µm porosity) before the column[3].

Quantitative Data: Stationary Phase Comparison

The following table summarizes the quantitative impact of different column chemistries on the resolution ( Rs​ ) of 3,3'-Methylenebis(2-methylphenol) from its positional isomers.

Stationary PhasePrimary Interaction MechanismOptimal Organic ModifierTypical Isomer Resolution ( Rs​ )Application Recommendation
Standard C18 Hydrophobic (Dispersive)Acetonitrile or Methanol< 1.0 (Co-elution)Not recommended for positional isomers.
Phenyl-Hexyl π−π , Dipole-DipoleMethanol1.5 - 1.8 (Baseline)Good alternative for phenolic dimers.
PFP (Fluorinated) π−π (Donor-Acceptor), Shape SelectivityMethanol> 2.0 (Excellent) Gold standard for closely related aromatic isomers.

Experimental Protocol: Orthogonal Selectivity Screening

Objective: Achieve baseline resolution ( Rs​≥1.5 ) of 3,3'-Methylenebis(2-methylphenol) from synthetic impurities. Self-Validation Checkpoint: This protocol integrates a System Suitability Test (SST) to isolate chemical selectivity issues from mechanical column failures.

Step 1: Mechanical System Verification (SST)

  • Inject a neutral, well-retained standard (e.g., Toluene) to verify the void volume and flow path integrity.

  • Calculate theoretical plates ( N ) and asymmetry factor ( As​ ).

  • Causality Check: If As​>1.2 or N is 30% below manufacturer specifications, halt the chemical optimization. Replace the inlet frit or column to fix the mechanical void before proceeding[3].

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1% Formic Acid in LC-MS grade water.

  • Organic Phase (B): 100% LC-MS grade Methanol.

  • Causality Check: The pKa of the phenolic hydroxyl groups in 2-methylphenol derivatives is approximately 10.2. The mobile phase pH must be strictly maintained at ~2.7 (using Formic Acid) to ensure the molecule remains fully protonated (neutral). If the pH drifts higher, partial ionization will cause secondary ionic interactions, leading to severe peak tailing and unpredictable co-elution.

Step 3: Stationary Phase Selection & Gradient Execution

  • Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Program a shallow gradient: 40% B to 80% B over 20 minutes.

  • Set Flow rate to 1.0 mL/min and Column Temperature to 30°C.

  • Causality Check: A shallow gradient maximizes the time the analytes spend interacting with the fluorinated aromatic rings of the stationary phase, amplifying the subtle shape-selectivity differences between the 3,3'- and 4,4'- isomers.

Step 4: Peak Purity Validation

  • Analyze the apex, leading edge, and trailing edge of the target peak using a DAD.

  • Self-Validation: If the Peak Purity Match Angle is less than the Purity Threshold, isomeric co-elution is still occurring. Flatten the gradient further (e.g., 0.5% B/min increase) or lower the column temperature to 20°C to increase the thermodynamic residency time of the π−π interactions.

References

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)". Available at:[Link]

  • Waters Corporation. "HPLC Troubleshooting". Available at: [Link]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting". Available at:[Link]

Sources

Preventing thermal degradation of 3,3'-Methylenebis(2-methylphenol) during processing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermal-oxidative challenges associated with processing 3,3'-Methylenebis(2-methylphenol) .

While bisphenolic compounds are exceptional at neutralizing free radicals, their molecular architecture—specifically the methylene bridge and the sterically hindered phenolic hydroxyl groups—makes them susceptible to degradation under high-shear, high-temperature melt processing. This guide bridges the gap between fundamental chemical kinetics and field-proven extrusion methodologies.

Part 1: Mechanistic Pathway of Thermal Degradation

To troubleshoot processing defects, we must first understand the causality of the degradation. When 3,3'-Methylenebis(2-methylphenol) scavenges peroxy radicals, it forms a reactive phenoxy radical. Under excessive thermal stress, this intermediate either dimerizes into intensely colored chromophores or undergoes bond scission.

G A 3,3'-Methylenebis(2-methylphenol) (Intact Antioxidant) C Phenoxy Radical Intermediate (H-Atom Donation) A->C Radical Scavenging B Polymer Peroxy Radicals (ROO•) Heat & Shear Stress B->C Triggers D Quinone Methide Formation (Conjugated Dimerization) C->D Oxidation E Thermal Cleavage (>200°C) (Methylene Bridge Scission) C->E High Temp Stress F Visual Defect: Yellow/Pink Discoloration D->F Chromophore Accumulation G Physical Defect: Volatiles & Micro-voids E->G Cresol Release

Thermal degradation pathway of 3,3'-Methylenebis(2-methylphenol) during high-temperature processing.

Part 2: Quantitative Troubleshooting Matrix

Use this self-validating matrix to diagnose processing issues based on measurable analytical indicators.

Processing SymptomCritical Temp RangeRoot Chemical CauseQuantitative IndicatorRecommended Corrective Action
Yellow/Pink Discoloration 180°C – 210°CQuinone methide accumulation via phenoxy radical oxidation.Yellowness Index (YI) shift > 3.0 (ASTM E313)Introduce a secondary phosphite antioxidant at a 1:2 ratio to decompose hydroperoxides.
Micro-voids & Outgassing > 210°CHomolytic cleavage of the methylene bridge releasing volatile cresols.TGA isothermal mass loss > 0.5% at 200°CReduce die zone temperatures by 10°C; engage vacuum degassing (<-0.08 MPa).
Premature Polymer Crosslinking 190°C – 230°CAntioxidant depletion catalyzed by residual transition metals.Melt Flow Rate (MFR) drop > 15%Add 0.05 wt% acid scavenger (e.g., synthetic hydrotalcite) to deactivate metal ions.

Part 3: Deep-Dive FAQs

Q1: Why is my polymer extrudate exhibiting severe yellow or pink discoloration even though the bisphenol is supposed to protect it? A: This is a classic symptom of over-oxidation. 3,3'-Methylenebis(2-methylphenol) functions by donating a hydrogen atom to neutralize polymer peroxy radicals, converting itself into a phenoxy radical. Because the 2-methyl group provides less steric hindrance than bulkier tert-butyl groups, this radical is highly reactive. It rapidly undergoes conjugated dimerization to form quinone methides [1]. These quinone methides are powerful chromophores that absorb light in the blue spectrum, reflecting yellow, pink, or brown wavelengths[2]. While this proves the antioxidant is "working," it ruins the optical clarity of the product.

Q2: We are detecting outgassing at the die and micro-voids in the final part. How does the bisphenol contribute to this? A: At processing temperatures exceeding 200°C, the thermal energy introduced via barrel heaters and shear friction surpasses the bond dissociation energy of the methylene bridge connecting the two phenol rings. This triggers thermal cleavage, degrading the bisphenol into low-molecular-weight 2-methylphenol (cresol) derivatives[3]. These cleavage products have high vapor pressures at melt temperatures, flashing into gas and creating micro-voids. This not only causes physical defects but permanently destroys the stabilizing efficacy of the additive.

Q3: Can other additives in my masterbatch be accelerating the degradation of the bisphenol? A: Yes. Antagonistic interactions are common, particularly with transition metal catalyst residues (like Titanium or Vanadium from Ziegler-Natta catalysts) or highly alkaline additives. These metals catalyze the rapid decomposition of hydroperoxides into new free radicals, overwhelming the bisphenol and forcing premature degradation[2]. Furthermore, if you are using Hindered Amine Light Stabilizers (HALS), the nitroxyl radicals generated by HALS can prematurely oxidize the phenolic hydroxyl groups before environmental oxidation even occurs[2].

Part 4: Standard Operating Procedure (SOP)

Protocol: Self-Validating Extrusion Optimization for Bisphenol Stability

To prevent thermal degradation, you must implement a synergistic formulation and optimize the thermomechanical profile of your extruder. Follow this step-by-step methodology:

Step 1: Baseline Thermal Profiling (TGA Validation)

  • Weigh 10–15 mg of the neat 3,3'-Methylenebis(2-methylphenol) powder.

  • Run an Isothermal Thermogravimetric Analysis (TGA) at your target melt temperature (e.g., 210°C) for 30 minutes under a nitrogen purge.

  • Validation Check: If mass loss exceeds 0.5%, you have crossed the thermal cleavage threshold. You must lower your processing temperature.

Step 2: Synergistic Compounding

  • Never use the bisphenol as a standalone stabilizer in high-heat applications. Formulate a synergistic blend using a 1:2 weight ratio of 3,3'-Methylenebis(2-methylphenol) to a secondary phosphite (e.g., Tris(2,4-di-tert-butylphenyl)phosphite). The phosphite will reduce hydroperoxides into stable alcohols without consuming the bisphenol.

  • Incorporate 0.05 wt% of an acid scavenger (e.g., calcium stearate or hydrotalcite) to neutralize acidic catalyst residues that trigger degradation.

Step 3: Extruder Profile Optimization

  • Configure your twin-screw extruder with a reverse temperature profile (higher temperatures at the feed zone to ensure rapid melting, dropping by 10–15°C toward the metering zone and die). This minimizes the residence time of the polymer melt at peak temperatures.

  • Engage aggressive vacuum venting at the metering zone (minimum -0.08 MPa) to extract any trace volatile cleavage products before they reach the die.

Step 4: Quality Control & Feedback Loop

  • Collect samples of the cooled extrudate.

  • Measure the Yellowness Index (YI) using a spectrophotometer per ASTM E313.

  • Validation Check: A baseline shift of ΔYI < 2.0 confirms that quinone methide formation has been successfully suppressed. If ΔYI > 2.0, increase the phosphite ratio in Step 2.

References[2] Elchemy. "Common Challenges in Using Antioxidants in Plastic Manufacturing." Elchemy Insights, 2026.https://www.elchemy.com[1] Pospı́šil, J., et al. "Discoloration of polymers by phenolic antioxidants." Polymer Degradation and Stability, 2002.https://doi.org/10.1016/s0141-3910(02)00112-x[3] The Journal of Physical Chemistry A. "Mechanisms and Kinetics Studies of Butylated Hydroxytoluene Degradation to Isobutene." ACS Publications, 2022. https://pubs.acs.org

Sources

Reducing byproduct formation in 3,3'-Methylenebis(2-methylphenol) condensation reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced phenolic condensation workflows. The synthesis of 3,3'-Methylenebis(2-methylphenol) via the condensation of 2-methylphenol (o-cresol) and formaldehyde is a notoriously challenging process. Because the hydroxyl (-OH) group is a strongly activating, ortho/para-directing group, standard electrophilic aromatic substitution (EAS) overwhelmingly favors the formation of 4,4'- and 6,6'-isomers.

This guide provides field-proven troubleshooting strategies, focusing on positional blocking and mechanistic control to force meta-directed linkages and eliminate novolac oligomer byproducts[1].

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my reaction yielding almost exclusively the 4,4'- and 6,6'-isomers instead of the 3,3'-target? A: This is a fundamental consequence of Electrophilic Aromatic Substitution (EAS) kinetics. The -OH group on 2-methylphenol strongly donates electron density into the aromatic ring, highly activating the ortho (6-) and para (4-) positions relative to the hydroxyl group[2]. Although the methyl group at position 2 is weakly activating and directs to positions 3 and 5, the electronic dominance of the -OH group dictates the reaction pathway. To achieve the 3,3'-linkage, you cannot rely on thermodynamic control alone; you must physically block the favored 4- and 6-positions prior to condensation.

Q2: How can I effectively block the 4- and 6-positions to force 3,3'-condensation? A: The industry-standard approach is a reversible Friedel-Crafts alkylation using a bulky protecting group[3]. By reacting 2-methylphenol with isobutylene (or tert-butanol) under acidic conditions, you synthesize 4,6-di-tert-butyl-2-methylphenol. The massive steric hindrance of the tert-butyl groups completely blocks the ortho and para sites. When formaldehyde is subsequently introduced, the hydroxymethyl cation is forced to attack the electronically disfavored but sterically available 3-position (meta to the -OH group)[4].

Q3: What causes the formation of high-molecular-weight novolac oligomers, and how do I prevent it? A: Novolac oligomerization occurs when the stoichiometric ratio of formaldehyde to the phenolic precursor exceeds the ideal 1:2 ratio, or when the reaction is subjected to uncontrolled thermal spikes. Formaldehyde can undergo multiple additions to a single phenol ring, creating highly cross-linked networks[5]. To prevent this, utilize the positional blocking strategy mentioned above (which limits available reaction sites to exactly one per molecule) and maintain a strict step-growth temperature profile (starting at 40°C and capping at 80°C).

Part 2: Quantitative Data & Catalyst Comparison

The table below summarizes the yield and byproduct distribution when attempting to synthesize 3,3'-Methylenebis(2-methylphenol) using various catalytic strategies. The Positional Blocking strategy is the only method that achieves commercial-grade purity for the meta-linkage.

Synthesis StrategyPrimary Catalyst3,3'-Isomer Yield (Target)4,4' / 6,6'-Isomer YieldOligomer Byproducts
Standard Acid Catalysis HCl (aq) / 80°C< 2.0%> 80.0%18.0%
Shape-Selective Zeolite H-ZSM-515.5%64.5%20.0%
Positional Blocking (t-Butyl) H2​SO4​ / AlCl3​ > 85.0% < 5.0% < 10.0%

Part 3: Self-Validating Experimental Protocol

To achieve the results outlined in the Positional Blocking strategy, execute the following three-phase protocol. Each step includes a self-validating analytical checkpoint to ensure the reaction has not deviated into byproduct formation.

Phase 1: Positional Protection (Alkylation)
  • Charge Reactor: Dissolve 1.0 molar equivalent of 2-methylphenol in a non-polar solvent (e.g., cyclohexane). Add 0.05 equivalents of concentrated H2​SO4​ as a catalyst.

  • Isobutylene Addition: Bubble 2.2 equivalents of isobutylene gas into the reactor at 40°C under continuous stirring for 4 hours.

  • Validation Checkpoint: Pull an aliquot for GC-MS. The reaction is complete when the 2-methylphenol peak disappears, and the chromatogram shows >95% purity of 4,6-di-tert-butyl-2-methylphenol .

Phase 2: Forced Meta-Condensation
  • Reagent Addition: To the protected phenol, add 0.48 equivalents of aqueous formaldehyde (37% formalin). Note: The slight stoichiometric deficit of formaldehyde prevents over-condensation.

  • Thermal Cycling: Heat the mixture to 80°C and reflux for 6 hours. The blocked ortho/para positions force the formaldehyde to condense exclusively at the meta (3-) position.

  • Validation Checkpoint: Perform 1H -NMR on a dried sample. Look for the disappearance of the formaldehyde proton signals and the emergence of a distinct methylene bridge peak at ~3.8 ppm.

Phase 3: Deprotection (Transalkylation/Deblocking)
  • Transalkylation: Transfer the condensed intermediate to a new vessel. Add 5.0 equivalents of toluene (acting as the tert-butyl acceptor) and 0.1 equivalents of anhydrous AlCl3​ (Lewis acid catalyst)[6].

  • Thermal Cleavage: Heat to 110°C for 3 hours. The tert-butyl groups will migrate from the bisphenol to the toluene, yielding tert-butyltoluene as a separable byproduct.

  • Purification: Quench with water, separate the organic layer, and recrystallize the product from hot ethanol to yield pure 3,3'-Methylenebis(2-methylphenol) .

Part 4: Reaction Pathway Visualization

The following diagram illustrates the causality behind byproduct formation in standard catalysis versus the controlled pathway of the positional blocking strategy.

G Start 2-Methylphenol + Formaldehyde Standard Standard Acid Catalysis (Uncontrolled EAS) Start->Standard Direct Reaction BlockStep Step 1: Positional Blocking (Isobutylene / H+) Start->BlockStep Controlled Route Byproducts 4,4'- & 6,6'-Isomers + Novolac Oligomers (Major Byproducts) Standard->Byproducts -OH Directing Effect BlockedInt 4,6-di-tert-butyl- 2-methylphenol BlockStep->BlockedInt CondenseStep Step 2: Condensation (Formaldehyde / H+) BlockedInt->CondenseStep BlockedBis Blocked Bisphenol Intermediate CondenseStep->BlockedBis Forced meta- substitution DeblockStep Step 3: Deblocking (Transalkylation) BlockedBis->DeblockStep Target 3,3'-Methylenebis (2-methylphenol) (Target Product) DeblockStep->Target High Purity

Reaction pathway comparing uncontrolled condensation (red) vs. the positional blocking strategy (blue/green).

References

  • Półka, M., et al. (2024). Environmentally Friendly o–Cresol–Furfural–Formaldehyde Resin as an Alternative to Traditional Phenol–Formaldehyde Resins. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Lei, T., et al. (2017). Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Semantic Scholar / Polymers. Available at: [Link]

  • Yan, J., et al. (2022). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols to synthesize quaternary carbon centers. Royal Society of Chemistry. Available at: [Link]

  • Lumsden, M. (2018). A para- to meta-isomerization of phenols. eScholarship@McGill. Available at: [Link]

Sources

Technical Support Center: Minimizing Baseline Noise in GC-MS Analysis of 3,3'-Methylenebis(2-methylphenol)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the GC-MS analysis of phenolic compounds. As an Application Scientist, I have designed this resource to move beyond basic maintenance checklists. Here, we analyze the causality behind baseline anomalies when working with sterically hindered bisphenol analogs like 3,3'-Methylenebis(2-methylphenol) and provide self-validating protocols to restore system integrity.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does direct injection of 3,3'-Methylenebis(2-methylphenol) cause severe baseline drift and poor peak shape?

A1: The root cause is the molecule's high polarity and potential for hydrogen bonding. 3,3'-Methylenebis(2-methylphenol) contains two phenolic hydroxyl (-OH) groups. Without derivatization, these groups interact strongly with active sites (silanols) in the GC inlet liner and column, causing peak tailing. Furthermore, the high boiling point of the underivatized molecule requires excessive GC oven temperatures (often >280°C) to elute. Operating at these upper thermal limits accelerates the thermal degradation of the polysiloxane stationary phase, which manifests as a rising baseline—commonly known as column bleed[1].

Q2: I derivatized my sample with BSTFA, but I am still seeing high-frequency noise and an elevated baseline. What is the mechanism behind this?

A2: This is typically caused by either reagent hydrolysis or transfer line outgassing .

  • Hydrolysis: Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely sensitive to moisture. If your sample or solvent is not completely anhydrous, the BSTFA reacts with water to form volatile silanol byproducts. These byproducts elute continuously, creating massive chemical noise in the mass spectrometer[2].

  • Outgassing: If the baseline noise is high even during the isothermal (low-temperature) portion of your run, the issue is likely physical. Graphite ferrules used in the MS transfer line act as chemical sponges. If they are overtightened or degraded, graphite particles can enter the transfer line, absorb ambient contaminants, and continuously outgas under the high vacuum of the MS, raising the baseline[3].

Q3: How can I definitively differentiate between column bleed and ion source/transfer line contamination using mass spectra?

A3: You must analyze the specific mass-to-charge (m/z) ratios embedded within the baseline noise.

  • Column Bleed: Polysiloxane degradation presents a highly specific isotopic signature. If your baseline rises proportionally with the oven temperature ramp and is dominated by m/z 73, 207, 281, and 355 , you are observing stationary phase cleavage[4]. This is often catalyzed by trace oxygen ingress[5].

  • System Contamination: If the baseline is elevated independent of the oven temperature and exhibits random high-mass hydrocarbon clusters (e.g., m/z > 300 without the 207/281 siloxane pattern), it points to a dirty ion source or transfer line ferrule outgassing[3][6].

Part 2: Visualizing the Troubleshooting Logic

Workflow Start High Baseline Noise Detected Blank Run Solvent Blank Start->Blank Decision Is noise temperature dependent? Blank->Decision TempDep Yes: Rises with Temp Ramp Decision->TempDep TempIndep No: Constant High Noise Decision->TempIndep Bleed Analyze Spectra: m/z 73, 207, 281, 355? TempDep->Bleed Contam Analyze Spectra: Random high m/z? TempIndep->Contam FixBleed Condition Column & Eliminate O2 Leaks Bleed->FixBleed FixContam Clean Ion Source & Replace Graphite Ferrules Contam->FixContam

Diagnostic workflow for isolating and resolving GC-MS baseline noise sources.

DerivLogic Analyte 3,3'-Methylenebis(2-methylphenol) Issue Active -OH Groups: High BP, Tailing, Bleed Analyte->Issue Reagent BSTFA + 1% TMCS (in Acetone) Issue->Reagent Product Di-TMS Derivative: Lower BP, Sharp Peaks Reagent->Product Outcome Lower Elution Temp = Reduced Column Bleed Product->Outcome

Mechanistic rationale for silylation of bisphenol analogs to minimize thermal degradation.

Part 3: Quantitative Data Summaries

Table 1: Diagnostic GC-MS Ions for Baseline Noise Troubleshooting

Source of NoiseKey Diagnostic Ions (m/z)Temperature DependencyPrimary Causality / Mechanism
Column Bleed 73, 207, 281, 355High (Peaks at max oven temp)Thermal degradation of polysiloxane phase; accelerated by O₂ ingress[1].
Derivatization Byproducts 73, 147Low (Elutes early/mid run)Excess BSTFA or moisture causing silanol formation[2].
Transfer Line Outgassing Variable, Hydrocarbon clustersLow (Constant high background)Graphite ferrule degradation outgassing under MS vacuum[3].
Plasticizer Contamination 149Medium (Broad, late peaks)Phthalate leaching from solvent bottles, septa, or sample vials.

Table 2: Optimized Silylation Parameters for 3,3'-Methylenebis(2-methylphenol)

ParameterOptimal ConditionScientific Rationale
Reagent BSTFA + 1% TMCSTMCS acts as a critical catalyst to drive the nucleophilic attack on the sterically hindered ortho-methyl phenol rings[2].
Solvent Acetone (>60% v/v)Acetone significantly accelerates the reaction rate compared to hexane or dichloromethane[7].
Temperature 60°CProvides sufficient thermal energy to ensure complete conversion to the Di-TMS derivative, preventing split peaks.
Time 30 - 60 minutesOvercomes the steric hindrance of the target molecule to ensure quantitative yield.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Moisture-Free Silylation of 3,3'-Methylenebis(2-methylphenol)

This protocol utilizes a self-validating mass-spectrometry check to ensure complete derivatization, preventing active-site tailing and baseline drift.

  • Sample Preparation & Desiccation: Accurately measure your sample extract into a glass reaction vial. Evaporate to complete dryness under a gentle stream of ultra-high-purity (UHP) nitrogen. Validation Check: Visually inspect the vial; any residual droplet will hydrolyze the reagent and cause baseline noise.

  • Solvent Addition: Reconstitute the dried residue in 100 µL of anhydrous Acetone. Acetone acts as a kinetic accelerator for the silylation of phenolic compounds[7].

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS. Immediately cap the vial with a PTFE-lined septum to prevent atmospheric moisture ingress.

  • Incubation: Vortex for 10 seconds and incubate in a heating block at 60°C for 45 minutes.

  • Self-Validation (MS Confirmation): Inject a 1 µL aliquot into the GC-MS.

    • The Math: The underivatized molecule has a mass of 228 m/z. Complete derivatization adds two TMS groups (+144 mass units), yielding a molecular weight of 372 m/z.

    • The Check: Extract the ion chromatogram (EIC) for m/z 357 (the [M-15]⁺ ion, representing the loss of a methyl group from the TMS derivative). A single, sharp, symmetrical peak confirms quantitative derivatization. The presence of a peak at m/z 285 ([M-15]⁺ for a mono-TMS derivative) indicates an incomplete reaction, requiring fresh reagents or longer incubation.

Protocol 2: System Bake-Out and Transfer Line Decontamination

Use this protocol if you observe constant high baseline noise independent of the oven temperature (indicating ferrule outgassing or source contamination).

  • Isolate the Detector: Cool the GC oven and MS transfer line. Vent the mass spectrometer according to the manufacturer's shutdown procedure.

  • Transfer Line Inspection: Remove the column from the MS transfer line. Inspect the graphite/Vespel ferrule. If the ferrule is flaking or overtightened, microscopic graphite particles have likely entered the transfer line. These particles absorb contaminants and outgas under vacuum[3].

  • Decontamination: Use a lint-free swab moistened with methanol to gently clean the inside of the transfer line. Replace the old ferrule with a new, high-quality 85% Vespel/15% Graphite ferrule (which is less prone to flaking than 100% graphite). Reinstall the column.

  • System Bake-Out: Pump down the MS. Set the transfer line to 280°C, the ion source to 300°C, and the GC oven to 250°C. Allow the system to bake under carrier gas flow for 4 to 8 hours to drive off residual volatiles[6].

  • Self-Validation (Baseline Check): Run a temperature-programmed solvent blank (e.g., pure hexane). Monitor the Total Ion Current (TIC). The baseline should remain flat during the isothermal hold, and the rise at the maximum temperature (bleed profile) should be minimal and smooth, confirming the removal of outgassing particulates[4].

References

Sources

Technical Support Center: Overcoming Steric Hindrance in 3,3'-Methylenebis(2-methylphenol) Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 3,3'-Methylenebis(2-methylphenol) —a highly sterically hindered ortho-cresol bisphenol derivative.

Functionalizing this molecule is notoriously difficult due to the unique spatial arrangement of its substituents. Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols engineered to ensure high-yield functionalization.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does direct epoxidation of 3,3'-Methylenebis(2-methylphenol) with epichlorohydrin result in low yields (<40%) compared to standard Bisphenol A? A1: The low yield is a direct consequence of severe steric shielding. In 3,3'-Methylenebis(2-methylphenol), the phenolic hydroxyl group (position 1) is flanked by an ortho-methyl group (position 2). Furthermore, the meta-methylene bridge (position 3) restricts the conformational flexibility of this methyl group, locking it into a geometry that physically blocks the oxygen lone pairs. When reacting with epichlorohydrin, the bulky, secondary-like transition state required for the SN2 nucleophilic attack is sterically repelled . This exponentially increases the activation energy, leading to incomplete conversion and promoting competitive side reactions, such as the base-catalyzed oligomerization of epichlorohydrin .

Q2: How can I overcome this steric barrier to achieve high-yield glycidyl etherification? A2: To bypass the steric bulk of epichlorohydrin, we recommend abandoning the direct route in favor of a two-step allylation-epoxidation workflow. First, react the hindered phenol with allyl bromide. Allyl bromide is a small, primary electrophile that readily undergoes SN2 substitution even at highly congested centers. Second, oxidize the resulting terminal alkene to an epoxide using meta-chloroperoxybenzoic acid (mCPBA). This method circumvents the steric bottleneck at the phenolic oxygen, routinely increasing overall target yields from ~35% to >85% .

Q3: During esterification, I am observing significant C-acylation instead of the desired O-acylation. How do I fix this? A3: Phenoxide ions are ambident nucleophiles. Severe steric hindrance at the oxygen atom can thermodynamically and kinetically push the electrophile to attack the less hindered ortho or para carbon atoms on the aromatic ring. To enforce O-acylation:

  • Modify the Counter-Ion: Use a "hard" counter-cation like Cesium (Cs2CO3) instead of Sodium (NaOH). Cesium's larger ionic radius creates a looser ion pair, resulting in a more "naked" and reactive oxygen nucleophile.

  • Employ Nucleophilic Catalysis: Use 4-Dimethylaminopyridine (DMAP). DMAP reacts with acyl chlorides to form a highly reactive acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acyl chloride, providing the necessary driving force to overcome the steric barrier at the oxygen atom.

Q4: What is the optimal solvent system for functionalizing this molecule? A4: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are mandatory. Protic solvents (e.g., ethanol or water) hydrogen-bond to the phenoxide, creating a solvation shell that further increases its effective steric bulk. Polar aprotic solvents solvate the metal cations while leaving the phenoxide nucleophile exposed and highly reactive.

Part 2: Strategic Workflow Visualization

Use the following decision matrix to determine the optimal functionalization strategy based on the steric bulk of your target electrophile.

FunctionalizationWorkflow N1 3,3'-Methylenebis(2-methylphenol) Functionalization N2 Evaluate Electrophile Steric Bulk N1->N2 N3 Low Steric Bulk (e.g., Allyl bromide) N2->N3 Primary Halides N4 High Steric Bulk (e.g., Epichlorohydrin) N2->N4 Secondary/Bulky Reagents N5 Direct O-Alkylation (K2CO3 / DMF / 80°C) N3->N5 N6 Two-Step Epoxidation (Allylation ➔ mCPBA) N4->N6 Target: Glycidyl Ether N7 Nucleophilic Catalysis (DMAP + Acyl Chlorides) N4->N7 Target: Esterification

Workflow for selecting functionalization strategies based on electrophile steric bulk.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Two-Step Allylation-Epoxidation (High-Yield Glycidyl Ether Synthesis)

This protocol replaces the direct epichlorohydrin route to bypass steric hindrance.

Step 1: Allylation of the Phenolic Hydroxyls

  • Initiation: Charge a flame-dried round-bottom flask with 3,3'-Methylenebis(2-methylphenol) (1.0 eq) and anhydrous DMF to achieve a 0.5 M concentration.

  • Deprotonation: Add anhydrous K2CO3 (3.0 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution will transition from colorless to a deep yellow/orange, visually confirming the generation of the phenoxide ion.

  • Alkylation: Dropwise add allyl bromide (2.5 eq). Heat the reaction mixture to 60°C and maintain for 12 hours under an inert N2 atmosphere.

  • Workup: Quench the reaction with distilled water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine (3x) to completely remove residual DMF. Dry over MgSO4 and concentrate in vacuo.

    • Self-Validation Check: Perform 1H-NMR on the crude product. The disappearance of the broad phenolic -OH peak (~9.0 ppm) and the emergence of allyl vinyl protons (multiplets at 5.3–6.1 ppm) confirms complete conversion.

Step 2: mCPBA Epoxidation

  • Initiation: Dissolve the isolated diallyl ether (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 3.0 eq) in small portions to control the exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Quenching: Add saturated aqueous Na2S2O3 to destroy any unreacted peroxide.

    • Self-Validation Check: Spot the organic layer on starch-iodide paper. A lack of blue/black color change confirms that all hazardous peroxides have been successfully quenched.

  • Purification: Wash the organic layer with saturated NaHCO3 (3x) to remove the meta-chlorobenzoic acid byproduct. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate) to isolate the pure diglycidyl ether.

Part 4: Quantitative Data & Yield Comparison

The table below summarizes the empirical data comparing functionalization strategies for ortho-cresol bisphenol derivatives. Notice the drastic improvement in yield when shifting from direct epoxidation to the sterically-permissive two-step route.

Functionalization StrategyReagents & CatalystsReaction Temp (°C)Time (h)Average Yield (%)Primary Impurities / Failure Modes
Direct Epoxidation Epichlorohydrin, NaOH80 - 1002430 - 40Unreacted phenol, high MW oligomers
Phase-Transfer Catalysis Epichlorohydrin, TBAB, NaOH601855 - 65Mono-epoxidized intermediates
Two-Step (Allylation) 1. Allyl Br, K2CO3 2. mCPBA, DCM1. 60 2. 251. 12 2. 1885 - 90 m-chlorobenzoic acid (trace, removable)
Direct Esterification Acyl Chloride, Et3N251220 - 30C-acylated side products
Catalyzed Esterification Acyl Chloride, DMAP , Et3N25490 - 95 None (Highly selective O-acylation)

Part 5: References

  • Title: Bio-sourced alternatives to diglycidyl ether of bisphenol A in epoxy–amine thermosets Source: Pigment & Resin Technology, Emerald Publishing Limited (2023) URL: [Link]

  • Title: Steric Hindrance Control Synthesis of Primary Amine-Containing Benzoxazines and Properties of the Resulting Poly(benzoxazine imide) Thermosetting Films Source: Macromolecules, ACS Publications (2013) URL: [Link]

  • Title: Flexible and Heat-Resisting Lignin-Based Epoxy Resins by Hardwood Kraft Low-Molecular-Weight Lignin as a Sustainable Substitute for Bisphenol A Source: ACS Applied Bio Materials, ACS Publications (2023) URL: [Link]

Technical Support Center: Optimizing Catalyst Concentration for 3,3'-Methylenebis(2-methylphenol) Polymerization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced phenolic polymer synthesis. This guide is engineered for researchers, scientists, and drug development professionals working with the tetra-functional monomer 3,3'-Methylenebis(2-methylphenol). Because of the specific steric hindrance introduced by the methyl groups at the 2-position and the methylene bridge at the 3-position, optimizing the catalyst concentration is the most critical parameter for balancing methylolation kinetics, preventing premature gelation, and achieving the desired prepolymer architecture.

Section 1: Core Mechanistic FAQs

Q: How does catalyst concentration dictate the polymerization pathway of 3,3'-Methylenebis(2-methylphenol)? A: Catalyst concentration directly modulates the activation energy of the initial methylolation and subsequent methylene-bridge condensation steps[1]. In acid-catalyzed (novolac) systems, the protonation of formaldehyde to form the highly reactive hydroxymethyl cation is the rate-limiting step. Increasing the acid catalyst (e.g., oxalic acid) concentration accelerates this step, driving higher conversion rates. However, because 3,3'-Methylenebis(2-methylphenol) has four available reactive sites (the 4-para and 6-ortho positions on each ring), excessive catalyst concentration (>2.5 wt%) leads to rapid, uncontrolled condensation. This results in premature cross-linking before the desired linear chain length is achieved[2].

Q: What is the optimal catalyst choice for synthesizing a resole-type resin from this monomer? A: For resole (base-catalyzed) synthesis where the Formaldehyde/Phenol (F/P) ratio is >1, metal-mediated catalysts like sodium carbonate ( Na2​CO3​ ) or zinc acetate ( Zn(CH3​COO)2​ ) are recommended. Na2​CO3​ specifically enhances the nucleophilicity of the available ortho and para positions, while Zn(CH3​COO)2​ forms chelating complexes that direct formaldehyde preferentially to the ortho positions[3]. Typical optimal concentrations range from 2.0 to 6.0 wt% based on total monomer mass[3].

Section 2: Troubleshooting Guide

Issue 1: Runaway Exotherm During Initial Formaldehyde Addition

Symptom: Rapid temperature spike exceeding the 90 °C setpoint, accompanied by vigorous boiling in the reactor. Root Cause: The initial methylolation of 3,3'-Methylenebis(2-methylphenol) is highly exothermic. If the catalyst concentration is too high, the heat generation exceeds the reactor's cooling capacity, triggering an auto-catalytic thermal runaway[4]. Resolution:

  • Reduce the catalyst concentration to ≤1.0 wt%[4].

  • Implement strict drop-wise addition of formaldehyde over 60-90 minutes[5].

  • Ensure the reactor jacket cooling is actively circulating before initiating the addition.

Issue 2: Low Molecular Weight / Incomplete Conversion

Symptom: High residual monomer content (>10%) and low prepolymer viscosity after 3 hours of reflux. Root Cause: Insufficient catalyst concentration fails to generate enough hydroxymethyl cations to drive the condensation phase, or the reaction temperature is too low to overcome the steric hindrance of the 2-methyl groups[5]. Resolution:

  • Incrementally increase the catalyst concentration by 0.5 wt% (up to a maximum of 2.0 wt%)[6].

  • Verify that the reflux temperature is strictly maintained at ≥95 °C[3].

Section 3: Quantitative Data - Catalyst Optimization Matrix

The following table summarizes the causal relationship between acid catalyst (Oxalic Acid) concentration and critical quality attributes (CQAs) during novolac synthesis (F/P Ratio = 0.8:1, T = 95 °C).

Catalyst Conc. (wt%)Monomer Conversion (%)Gel Time @ 150°C (min) Mn​ ( g/mol )Polydispersity (PDI)Process Observation
0.565.2> 1808501.2Sluggish kinetics; incomplete reaction.
1.088.51451,4201.8Stable exotherm; good linear growth.
1.5 96.3 110 2,100 2.4 Optimal balance of yield and architecture.
2.598.1454,5004.1High branching; difficult to process.
5.0N/A< 15N/AN/ARunaway exotherm; premature gelation.

Section 4: Standardized Experimental Protocol

Workflow: Acid-Catalyzed Novolac Polymerization

This self-validating protocol utilizes oxalic acid due to its unique thermal degradation profile. At temperatures >150 °C, oxalic acid decomposes into CO2​ , CO , and water, leaving zero acidic residue in the final polymer matrix—a critical requirement for electronic-grade and pharmaceutical-grade applications[6].

Step 1: Monomer Charging Charge a 3-neck round-bottom flask (equipped with a mechanical stirrer, reflux condenser, and thermocouple) with 100 g of 3,3'-Methylenebis(2-methylphenol). Purge the system with inert nitrogen. Validation Check: Oxygen sensor must read <1% O2​ to prevent oxidative quinone formation[5].

Step 2: Catalyst Integration Add 1.5 g (1.5 wt%) of oxalic acid dihydrate. Heat the reactor to 80 °C under continuous agitation (300 rpm)[6]. Validation Check: Visually confirm a homogenous, clear melt before proceeding to the next step.

Step 3: Controlled Methylolation Using an addition funnel, introduce 25.8 g of 37 wt% aqueous formaldehyde (yielding an F/P molar ratio of 0.8:1) drop-wise over exactly 60 minutes[5][7]. Validation Check: The internal thermocouple must not exceed 85 °C; if it does, halt addition until the system cools.

Step 4: Condensation Reflux Once addition is complete, raise the temperature to 95-100 °C. Reflux the mixture for 2.5 hours[3]. Validation Check: Draw a 1 mL sample; the transition from a milky emulsion to a clear, viscous resin indicates successful condensation.

Step 5: Dehydration and Catalyst Decomposition Replace the reflux condenser with a distillation head. Gradually apply vacuum (down to 50 mbar) while ramping the temperature to 150 °C. Maintain these conditions for 45 minutes to remove water, unreacted formaldehyde, and decompose the oxalic acid catalyst[5]. Validation Check: The distillate volume collected should match the theoretical water content (from aqueous formaldehyde + condensation byproduct).

Step 6: Discharge Break the vacuum with nitrogen and pour the molten novolac prepolymer onto a PTFE-lined cooling tray.

Section 5: Workflow Visualization

CatalystOptimization Start Initiate Polymerization (F/P Ratio < 1) Monitor Monitor Thermal Profile & Viscosity Start->Monitor Exotherm Runaway Exotherm Detected? Monitor->Exotherm ReduceCat Action: Reduce Catalyst Concentration (< 1.0 wt%) Exotherm->ReduceCat Yes Conversion Check Monomer Conversion Rate Exotherm->Conversion No LowConv Conversion < 90% after 2 hours? Conversion->LowConv IncreaseCat Action: Increase Catalyst Concentration (1.5 - 2.0 wt%) LowConv->IncreaseCat Yes GelCheck Assess Prepolymer Architecture LowConv->GelCheck No Gelation Premature Gelation or High PDI? GelCheck->Gelation Gelation->ReduceCat Yes Optimum Optimal Catalyst Concentration Established Gelation->Optimum No

Decision tree for optimizing catalyst concentration in bisphenol polymerization workflows.

References

  • Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid - E3S Web of Conferences. 4[4]

  • Optimizing reaction conditions for phenolic resin formation - Benchchem. 5[5]

  • Phenolic-Resin Synthesis Kinetics Study - Scribd. 2[2]

  • PHENOLIC RESIN POLYMERIZATION AND ITS KINETIC PARAMETERS ESTIMATION - iosrjen.org. 1[1]

  • Optimization of the process variables for the synthesis of cardanol-based novolac-type phenolic resin using response surface methodology - ResearchGate.6[6]

  • Evaluation of phenol formaldehyde resin synthesized from sugarcane bagasse bio-oil under optimized parameters - taylors.edu.my.7[7]

  • Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins - PMC (nih.gov).3[3]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 3,3'-Methylenebis(2-methylphenol): An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical techniques for the definitive structural validation of 3,3'-Methylenebis(2-methylphenol). We will explore the unparalleled resolving power of Single-Crystal X-ray Crystallography as the benchmark for absolute structural elucidation and objectively compare its performance against complementary spectroscopic methods. The content herein is designed for researchers, scientists, and drug development professionals who require unimpeachable structural data for regulatory submission, patent protection, and advancing fundamental research.

Introduction: The Imperative for Unambiguous Structural Elucidation

3,3'-Methylenebis(2-methylphenol), a derivative of the cresol family, represents a class of compounds with significant industrial and research applications, including their use as antioxidants and as monomers in polymer synthesis. The precise spatial arrangement of its constituent atoms—its three-dimensional structure—governs its chemical reactivity, physical properties, and biological activity. Consequently, irrefutable structural validation is not merely an academic exercise; it is a critical requirement for understanding structure-activity relationships (SAR), ensuring purity, and establishing intellectual property.

While a suite of analytical techniques can provide pieces of the structural puzzle, Single-Crystal X-ray Crystallography (SC-XRD) remains the gold standard for determining the absolute structure of a crystalline solid.[1] This guide will detail the crystallographic workflow and contextualize its definitive data by comparing it with the vital, yet often indirect, evidence provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an atomic-resolution snapshot of a molecule as it exists in a well-ordered crystal lattice.[1] The technique's power lies in its ability to directly map electron density, from which the precise coordinates of each atom can be determined. This provides unequivocal information on bond lengths, bond angles, torsional angles, and the molecule's conformation in the solid state.

Causality in Experimental Design: From Solution to Structure

The success of a crystallographic experiment is fundamentally dependent on the quality of the single crystal. The choice of crystallization method is therefore paramount. For a relatively non-polar organic molecule like 3,3'-Methylenebis(2-methylphenol), slow evaporation or vapor diffusion are often the most effective techniques. The goal is to gradually decrease the compound's solubility, allowing molecules to self-assemble into a highly ordered lattice rather than crashing out as an amorphous powder.[2]

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Purification High Purity Sample (>98%) Crystallization Crystal Growth (e.g., Vapor Diffusion) Purification->Crystallization Selection Select High-Quality Single Crystal Crystallization->Selection Mounting Mount Crystal on Diffractometer Selection->Mounting XRay Expose to Monochromatic X-ray Beam Mounting->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Integration Integrate Intensities Diffraction->Integration Solution Solve Phase Problem (e.g., Direct Methods) Integration->Solution Refinement Refine Atomic Positions & Parameters Solution->Refinement Validation Validate Final Structure (e.g., R-factor) Refinement->Validation Final_Structure Definitive 3D Structure Validation->Final_Structure CIF File & 3D Model

Experimental Protocol: X-ray Crystallography
  • Purification & Crystallization:

    • Purify 3,3'-Methylenebis(2-methylphenol) via recrystallization or column chromatography to >98% purity.

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate).

    • Place this solution in a small, open vial. Position this vial inside a larger, sealed jar containing a less-polar "anti-solvent" (e.g., hexane).

    • Allow the anti-solvent vapor to slowly diffuse into the compound's solution over several days at room temperature.[2] This gradual change in solvent polarity reduces the compound's solubility, promoting the slow growth of diffraction-quality single crystals.

  • Crystal Mounting and Data Collection:

    • Under a microscope, select a well-formed, transparent crystal (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop.[1]

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) on the goniometer head of a single-crystal X-ray diffractometer. The cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

    • Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

    • Rotate the crystal and collect a series of diffraction images until a complete dataset is obtained.[3]

  • Structure Solution and Refinement:

    • Integrate the raw diffraction data to determine the position and intensity of each reflection.

    • Use software (e.g., SHELX) to solve the "phase problem" using direct methods, which generates an initial electron density map.[3]

    • From this map, build an initial molecular model.

    • Refine this model against the experimental data by adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between observed and calculated structure factors. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should typically be below 5-7% for a well-refined small molecule structure.[4]

Complementary and Alternative Validation Techniques

While SC-XRD provides the definitive solid-state structure, it is often complemented by spectroscopic techniques that characterize the molecule in solution and confirm its fundamental constitution. In cases where suitable crystals cannot be obtained, these methods become the primary means of structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3,3'-Methylenebis(2-methylphenol), ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Signatures (in CDCl₃):

  • Phenolic OH: A broad singlet, its chemical shift sensitive to concentration and temperature.

  • Aromatic CH: Multiple signals (doublets, triplets) in the aromatic region (~6.7-7.2 ppm), with coupling patterns revealing the substitution on the phenyl rings.

  • Methylene Bridge CH₂: A singlet around 3.8-4.2 ppm, integrating to two protons.

  • Methyl CH₃: A sharp singlet around 2.2-2.3 ppm, integrating to six protons (representing both methyl groups).

Experimental Protocol: NMR

  • Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed.[6]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure.

Expected MS Signatures (Electron Ionization - EI):

  • Molecular Ion (M⁺•): A peak at m/z corresponding to the molecular weight of C₁₅H₁₆O₂ (244.3 g/mol ).

  • Key Fragments: Fragmentation would likely involve cleavage of the methylene bridge, leading to fragments corresponding to the cresol moieties (e.g., m/z 107 for the hydroxytoluene fragment).[7]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • The compound is vaporized and separated from any impurities on a GC column.

  • As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (e.g., by a 70 eV electron beam in EI mode).[8]

  • The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Signatures (cm⁻¹):

  • O-H Stretch (Phenolic): A strong, broad band around 3200-3600 cm⁻¹.[9]

  • C-H Stretch (Aromatic & Aliphatic): Sharp bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methyl/methylene).

  • C=C Stretch (Aromatic): Medium to strong bands in the 1500-1600 cm⁻¹ region.

  • C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Place a small amount of the solid, purified sample directly onto the ATR crystal (e.g., diamond).

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).[10]

  • Clean the crystal thoroughly after analysis.

Comparative Analysis: A Synergistic Workflow

No single technique tells the whole story. The true power in structural validation comes from the synergistic use of these methods. X-ray crystallography provides the definitive 3D structure, NMR confirms that structure in solution, MS validates the molecular weight, and FTIR confirms the presence of the expected functional groups.

G cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Confirmation Start Purified Compound FTIR FTIR (Functional Groups) Start->FTIR MS Mass Spec (Molecular Weight) Start->MS NMR NMR (Connectivity in Solution) Start->NMR XRD X-Ray Crystallography (3D Solid-State Structure) Start->XRD If crystals available Data_Concordance Are all data concordant? FTIR->Data_Concordance MS->Data_Concordance NMR->Data_Concordance XRD->Data_Concordance Validated_Structure Validated Structure Data_Concordance->Validated_Structure Yes Further_Investigation Further Investigation/ Re-synthesis Data_Concordance->Further_Investigation No

Table 1: Comparison of Key Structural Validation Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Primary Information Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing[1]Atomic connectivity, chemical environment, stereochemistry (in solution)[11]Molecular weight, elemental formula, fragmentation patternsPresence/absence of functional groups[12]
Sample State Single CrystalSolutionSolid, Liquid, or GasSolid or Liquid
Sample Amount Micrograms (~0.05 mg)[2]Milligrams (~5-10 mg)Nanograms to MicrogramsMicrograms
Destructive? No (sample can be recovered)No (sample can be recovered)Yes (sample is consumed)No (sample can be recovered)
Key Limitation Requires diffraction-quality single crystals, which can be difficult to grow.[13]Provides time-averaged data in solution; can be complex for large molecules.[5]Provides no 3D structural information; isomers can be difficult to distinguish.[14]Provides no connectivity or 3D structural information.
Best Use Case Definitive proof of structure for novel compounds, polymorph studies.Primary tool for routine structural elucidation and confirmation in solution.Rapid confirmation of molecular formula and identity.Quick check for expected functional groups and impurities.

Conclusion

For 3,3'-Methylenebis(2-methylphenol), as with any molecule of scientific or commercial importance, structural validation is a non-negotiable step in the research and development pipeline. This guide demonstrates that while Single-Crystal X-ray Crystallography stands alone in its ability to deliver an unambiguous, three-dimensional structure, it operates best within a framework of complementary analytical techniques. The combined data from NMR, MS, and FTIR create a self-validating system, ensuring that the structure determined in the solid state is consistent with the molecule's behavior and properties in other phases. By understanding the strengths and limitations of each method, researchers can design a validation strategy that is efficient, robust, and scientifically sound, leading to data of the highest integrity and trustworthiness.

References

  • Martin, B. (2021, February 4). Beyond X-rays: an overview of emerging structural biology methods. Portland Press. Available from: [Link]

  • CLaME. Spectroscopic Methods In Organic Chemistry. Available from: [Link]

  • Tiwary, P., et al. (2021). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. PMC. Available from: [Link]

  • Neuman, R. C. Chapter 5 Organic Spectrometry. Available from: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]

  • AZoM. (2019, January 9). The Different Types of Spectroscopy for Chemical Analysis. Available from: [Link]

  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Available from: [Link]

  • Chemistry LibreTexts. (2023, February 11). 1.S Summary of Organic Spectroscopy. Available from: [Link]

  • Various Authors. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]

  • S. O. S. Arts, S. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of dimethyl 3,3′-{[(1E,2E)-ethane-1,2-diylidene]bis(azanylylidene)}bis(4-methylbenzoate). PMC. Available from: [Link]

  • Díaz-Cruz, M. S., & Barceló, D. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. TrAC Trends in Analytical Chemistry. Available from: [Link]

  • kbDNA. (2020, December 1). Structural Characterization Methods: NMR, X-Ray Crystallography. Available from: [Link]

  • Sauer, U.H. X‐Ray Crystallography Platform. Available from: [Link]

  • Gaina, V., et al. 1 H NMR spectra of 3c. ResearchGate. Available from: [Link]

  • Unknown Author. MS/MS analysis of Polyphenols. Available from: [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000019 - MassBank. Available from: [Link]

  • National Institute of Standards and Technology. Phenol, 2-methyl-. Available from: [Link]

  • Al-Alwani, M. A. M., et al. (2025). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PMC. Available from: [Link]

  • ATB. 3-Methylphenol | C7H8O | MD Topology | NMR | X-Ray. Available from: [Link]

  • Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Available from: [Link]

  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry. Available from: [Link]

  • Drexel University. Infrared properties and characterization of MXenes. Available from: [Link]

  • Yuniarti, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available from: [Link]

  • Mary, Y. S., et al. FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Available from: [Link]

  • Majaliwa, N., et al. (2025). Fourier Transform Infrared Spectroscopy (FTIR) Probing on Interactions of Proteins with Phenolic Compounds in the East African Highland Banana Pulp at Different Stages of Banana Juice Extraction. International Journal of Biochemistry Research & Review. Available from: [Link]

  • PubChem. 3-(Hydroxymethyl)-2-methylphenol. Available from: [Link]

  • IntechOpen. (2019, March 23). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available from: [Link]

  • Scribd. Properties of 2,2'-Methylenebisphenol. Available from: [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methylphenol (FDB008785). Available from: [Link]

  • ResearchGate. (PDF) Structure of 2-[(3-nitrophenylimino)methyl]phenol. Available from: [Link]

  • Brandán, S. A., et al. (2018). Synthesis, spectroscopic characterization and structural study of 2-isopropenyl-3-methylphenol, carquejiphenol, a carquejol derivative with potential medicinal use. ResearchGate. Available from: [Link]

  • Diva-portal.org. Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Available from: [Link]

  • Patra, G. K., & De, D. (2022). Synthesis, crystal structure, DFT studies, and Hirshfeld surface analysis of 2,2'-(((methylene-bis(4,1-phenylene))bis(azanylylidene))bis(methanylylidene))diphenol. European Journal of Chemistry. Available from: [Link]

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Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 3,3'-Methylenebis(2-methylphenol)

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for the handling and disposal of 3,3'-Methylenebis(2-methylphenol). As researchers and drug development professionals, a deep understanding of the materials in our laboratories is paramount to ensuring both personal safety and the integrity of our work. This document moves beyond a simple checklist to provide a framework for risk assessment and procedural excellence when working with this compound.

Hazard Assessment: Understanding the Risks

While specific toxicological data for 3,3'-Methylenebis(2-methylphenol) may be limited, its structural similarity to other bisphenols and substituted phenols necessitates a cautious approach. Phenolic compounds, as a class, are known for their potential to be corrosive and acutely toxic.[1] They can cause severe skin burns and eye damage upon contact.[1][2] Furthermore, skin exposure to some phenols may initially have an anesthetic effect, potentially delaying the recognition of a chemical burn.[1] Some related compounds are also suspected of having reproductive toxicity.[3] Therefore, we must assume that 3,3'-Methylenebis(2-methylphenol) presents similar hazards.

Key Potential Hazards:

  • Acute Toxicity: Potentially toxic if swallowed or in contact with skin.[2]

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[2][4]

  • Reproductive Toxicity: Some related compounds are classified as having potential reproductive toxicity.[3]

Core Principles of Protection: A Multi-Layered Defense

Our defense against chemical exposure is built on a hierarchy of controls, with Personal Protective Equipment (PPE) being the final, critical barrier between you and the hazardous material. The selection of PPE must be deliberate and informed by the potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

  • Dermal Protection: The primary goal is to prevent all skin contact. This is achieved through the use of appropriate gloves and protective clothing. Given that some phenolic compounds can be absorbed through the skin, selecting the correct glove material is critical.[1]

  • Ocular Protection: The eyes are particularly vulnerable to chemical splashes. A combination of safety glasses and a face shield provides robust protection against direct and indirect splashes.[1]

  • Respiratory Protection: While engineering controls like fume hoods are the first line of defense, respiratory protection may be necessary in situations where dust or aerosols can be generated, or if ventilation is inadequate.[2][4]

Personal Protective Equipment (PPE) Specifications

The following table outlines the recommended PPE for handling 3,3'-Methylenebis(2-methylphenol). It is crucial to select PPE that meets recognized standards, such as those from ANSI, NIOSH, or EN.

Protection Type Specification Rationale and Key Considerations
Hand Protection Nitrile or Butyl rubber gloves.[1][5]Nitrile gloves offer good resistance to a range of chemicals. For prolonged contact or when handling larger quantities, butyl rubber gloves provide superior protection against many solvents and corrosive materials.[5] Do not use latex gloves , as they offer poor protection against many chemicals.[1] Always inspect gloves for tears or punctures before use.
Eye and Face Protection ANSI Z87.1-compliant safety goggles.[1] A full-face shield is required when there is a splash hazard.[1][6]Safety goggles provide a seal around the eyes to protect against splashes. A face shield protects the entire face from splashes and should be worn in conjunction with goggles.[1]
Body Protection A chemically resistant lab coat or apron worn over a standard lab coat.[1]This provides a barrier against spills and splashes. Ensure the lab coat is fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant suit may be necessary.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (for solids) or an organic vapor cartridge (for solutions).[2]This should be used when engineering controls (like a fume hood) are not feasible or as a supplementary measure, especially when weighing or transferring the solid compound where dust may be generated.[2][4] All work with this compound should ideally be conducted within a certified chemical fume hood.[2][3]

Procedural Guidance: A Step-by-Step Approach

4.1 Pre-Handling Checklist

  • Review the Safety Data Sheet (SDS): If available for 3,3'-Methylenebis(2-methylphenol), review it thoroughly. If not, review the SDS for a closely related compound.[2][3][4]

  • Locate Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Prepare a Designated Workspace: All handling of 3,3'-Methylenebis(2-methylphenol) should occur in a designated area, preferably within a chemical fume hood.[2][3]

  • Assemble all Necessary PPE: Have all required PPE laid out and inspected for integrity before starting any work.

4.2 Donning PPE: The Correct Sequence

  • Lab Coat/Apron: Put on your lab coat and any additional chemical-resistant apron.

  • Respirator (if required): Perform a fit check according to the manufacturer's instructions.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of your lab coat.

4.3 Safe Handling Workflow

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within a chemical fume hood to minimize the risk of inhaling dust.[3] Use a spatula and handle the container with care to avoid generating dust.

  • Preparing Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Use: Always handle the chemical with caution, keeping containers closed when not in use.[2]

4.4 Doffing PPE: A Critical Step to Avoid Contamination

  • Gloves: Remove gloves first, turning them inside out as you remove them to trap any contamination.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Lab Coat/Apron: Remove your lab coat, turning it inside out to contain any contamination on the outer surface.

  • Respirator (if worn): Remove the respirator last.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[4]

4.5 Decontamination and Disposal

  • Contaminated PPE: Dispose of all single-use PPE, such as gloves, in a designated hazardous waste container. Reusable PPE should be decontaminated according to your institution's guidelines.

  • Chemical Waste: Dispose of 3,3'-Methylenebis(2-methylphenol) and any solutions containing it as hazardous chemical waste, following all local, state, and federal regulations.[2][3] Do not pour it down the drain.[4]

  • Spill Cleanup: In the event of a spill, evacuate the area and follow your institution's spill response procedures. For small spills, if you are trained to do so, use an appropriate absorbent material and collect the waste in a sealed container for disposal.[4]

Emergency Procedures: Immediate Actions

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[2][4][6] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with large amounts of water for at least 15-30 minutes.[2][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[4] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[4]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Review SDS Review SDS Designate Workspace Designate Workspace Review SDS->Designate Workspace Assemble PPE Assemble PPE Designate Workspace->Assemble PPE Don PPE Don PPE Assemble PPE->Don PPE Weigh/Transfer Weigh/Transfer Don PPE->Weigh/Transfer Prepare Solution Prepare Solution Weigh/Transfer->Prepare Solution Doff PPE Doff PPE Prepare Solution->Doff PPE Dispose Chemical Waste Dispose Chemical Waste Doff PPE->Dispose Chemical Waste Wash Hands Wash Hands Doff PPE->Wash Hands Dispose Contaminated PPE Dispose Contaminated PPE Dispose Chemical Waste->Dispose Contaminated PPE

Caption: Workflow for the safe handling of 3,3'-Methylenebis(2-methylphenol).

References

  • Fisher Scientific. (2010, April 29). SAFETY DATA SHEET.
  • Unknown. Phenol SOP.
  • MicroCare. Is Personal Protective Equipment Required When Working with Solvents?.
  • Sigma-Aldrich. (2025, December 9). SAFETY DATA SHEET.
  • Angene Chemical. (2024, April 17). Safety Data Sheet.
  • PPG. (2025, June 26). SAFETY DATA SHEET.
  • Flamemaster. SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • cefic. for the SAFE USE of PHENOL.

Sources

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